P34cdc2 Kinase Fragment
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H70N12O13S2 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 |
InChI Key |
AWQUOMVYSXYPDW-BHHXNXOASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Cell Division: A Technical Guide to p34cdc2 Kinase Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of p34cdc2 kinase, a master regulator of the eukaryotic cell cycle. We will delve into its core functions, intricate regulatory mechanisms, and its critical involvement in the G1/S and G2/M phase transitions. This document provides a comprehensive overview for researchers investigating cell cycle control, scientists developing novel therapeutic strategies, and professionals in the field of drug development.
Core Function and Significance
The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine protein kinase that acts as the engine of the cell cycle, driving cells from one phase to the next.[1] Its activity is fundamental for the orderly execution of events such as DNA replication and mitosis. The protein level of p34cdc2 remains relatively constant throughout the cell cycle; however, its kinase activity is tightly regulated, peaking at the G2/M transition to initiate mitosis.
Regulation of p34cdc2 Kinase Activity
The activity of p34cdc2 is meticulously controlled by two primary mechanisms: association with regulatory subunits called cyclins and reversible phosphorylation.
1. Cyclin Binding: The association of p34cdc2 with cyclins is a prerequisite for its kinase activity. Different classes of cyclins accumulate and are subsequently degraded at specific phases of the cell cycle, thereby dictating the timing of p34cdc2 activation. The primary mitotic cyclin partner for p34cdc2 is Cyclin B. The formation of the p34cdc2-Cyclin B complex, also known as the Maturation-Promoting Factor (MPF), is essential for entry into mitosis.
2. Phosphorylation: The activity of the p34cdc2-cyclin complex is further fine-tuned by a series of phosphorylation and dephosphorylation events at key amino acid residues.
-
Inhibitory Phosphorylation: Phosphorylation of Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within the ATP-binding site of p34cdc2 inhibits its kinase activity.[2][3][4][5] These phosphorylations are catalyzed by the Wee1 and Myt1 kinases and serve to keep the p34cdc2-Cyclin B complex inactive during the S and G2 phases, preventing premature entry into mitosis.[2][6]
-
Activating Phosphorylation: For full activation, p34cdc2 must be phosphorylated on Threonine 161 (Thr161) by the CDK-Activating Kinase (CAK). This phosphorylation event occurs after cyclin binding and is crucial for the proper conformation of the kinase's active site.
-
Activation at G2/M: The transition from G2 to M phase is triggered by the dephosphorylation of the inhibitory Thr14 and Tyr15 residues. This is carried out by the dual-specificity phosphatase Cdc25. The activation of Cdc25, in turn, is regulated by upstream kinases, creating a feedback loop that ensures a rapid and irreversible commitment to mitosis.
Quantitative Analysis of p34cdc2 Activity and Phosphorylation
The dynamic regulation of p34cdc2 results in fluctuating kinase activity and phosphorylation states throughout the cell cycle. The following tables summarize the relative changes in these parameters.
| Cell Cycle Phase | Relative p34cdc2 Kinase Activity | Key Regulatory Events |
| G1 | Low | Degradation of mitotic cyclins; high levels of CDK inhibitors. |
| S | Moderate (in complex with Cyclin A) | Initiation of DNA replication. |
| G2 | Low (p34cdc2-Cyclin B complex is inactive) | Accumulation of Cyclin B; inhibitory phosphorylation on Thr14/Tyr15.[2][3][4][5] |
| M | High | Activation of Cdc25; dephosphorylation of Thr14/Tyr15; high p34cdc2-Cyclin B activity. |
| Phosphorylation Site | G1 Phase | S Phase | G2 Phase | M Phase |
| Thr14/Tyr15 | Low | Increasing | High | Abruptly Low |
| Thr161 | Low | Increasing | High | High |
Signaling Pathways
The regulation of p34cdc2 is embedded within a complex network of signaling pathways that ensure the fidelity of the cell cycle.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Cell cycle regulation of the p34cdc2 inhibitory kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. embopress.org [embopress.org]
- 5. Differential phosphorylation of vertebrate p34cdc2 kinase at the G1/S and G2/M transitions of the cell cycle: identification of major phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
The Genesis of a Master Regulator: A Technical Guide to the Discovery and Application of p34cdc2 Kinase Fragments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discovery and subsequent history of p34cdc2 kinase, a cornerstone of cell cycle regulation. We will explore the journey from the identification of the full-length protein to the strategic use of its fragments in structural biology and drug discovery, providing a comprehensive resource for professionals in the field. This guide includes detailed experimental methodologies, quantitative data summaries, and visualizations of key cellular processes and research workflows.
A Historical Perspective: From Yeast Genetics to a Universal Engine of Cell Division
The story of p34cdc2, now also known as Cyclin-Dependent Kinase 1 (CDK1), is a landmark in modern cell biology, culminating in the 2001 Nobel Prize in Physiology or Medicine for Leland H. Hartwell, R. Timothy Hunt, and Paul M. Nurse.[1][2] Their collective work in yeast and marine invertebrates laid the foundation for our understanding of the cell cycle's intricate control mechanisms.
The Early Days in Fission Yeast:
In the mid-1970s, Paul Nurse and his colleagues, using the fission yeast Schizosaccharomyces pombe as a model organism, identified a gene they named cdc2.[1][2][3] Mutations in this gene caused cells to arrest at two key points in the cell cycle: the transition from G1 to S phase and the entry into mitosis (G2 to M phase).[4][5] This dual role hinted at a central regulatory function. The protein product of the cdc2 gene was a 34-kilodalton protein, hence the name p34cdc2.[4][5]
The Convergence of Cyclins:
Around the same time, Tim Hunt, studying sea urchin embryos, discovered a class of proteins that were synthesized and degraded in a cyclical manner, peaking in concentration just before cell division. He named these proteins "cyclins."[1][6] The crucial link between p34cdc2 and cyclins was established when it was discovered that p34cdc2 required association with a cyclin subunit to become an active kinase.[7] This complex was identified as the Maturation-Promoting Factor (MPF), a long-sought-after activity that could drive interphase cells into mitosis.[7]
Human Homologs and Universal Conservation:
A significant breakthrough came in 1987 when Paul Nurse's lab isolated the human homolog of the yeast cdc2 gene, which they named CDK1.[2][6] This discovery underscored the remarkable evolutionary conservation of the cell cycle machinery from yeast to humans, establishing p34cdc2/CDK1 as a universal regulator of cell division.
The Rise of the Fragment: Focusing on the Catalytic Core
As the central role of p34cdc2/CDK1 became evident, researchers sought to understand its structure and mechanism of action at a molecular level. This led to a shift in focus from the full-length protein to its functional fragments, primarily the catalytic kinase domain. The rationale for this approach was multifold:
-
Structural Studies: The full-length p34cdc2/cyclin complex is relatively large and flexible, making it challenging to crystallize for X-ray diffraction studies or to analyze by NMR spectroscopy. The smaller, more stable catalytic domain proved to be a more tractable target for high-resolution structural determination.
-
Drug Discovery: The ATP-binding pocket, the site of kinase activity and the target for most kinase inhibitors, is located entirely within the catalytic domain. Using the isolated domain allowed for more efficient screening and design of small molecule inhibitors.
-
Mechanistic Insights: Studying the catalytic domain in isolation and in complex with cyclins and inhibitors provided crucial insights into the mechanisms of activation, substrate recognition, and inhibition.
The purification and crystallization of the catalytic subunit of the highly similar human cyclin-dependent kinase 2 (CDK2) in the early 1990s was a pivotal moment, providing the first high-resolution glimpse into the architecture of a CDK.[8][9] This structural information became a blueprint for understanding p34cdc2/CDK1 and paved the way for structure-based drug design efforts.
Quantitative Analysis of p34cdc2/CDK1 Activity and Inhibition
The development of potent and selective inhibitors of CDKs has been a major focus of cancer research. The following tables summarize key quantitative data related to the inhibition of p34cdc2/CDK1 and its close homolog CDK2.
Table 1: IC50 Values of Selected Pan-CDK Inhibitors
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) |
| Flavopiridol | 30 | 100 | 20 | - | 10 |
| Roscovitine | 2700 | 100 | >100,000 | - | 800 |
| AT7519 | 190 | 44 | 67 | 18 | <10 |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | 5-25 |
Data compiled from various sources.[10]
Table 2: Kinetic Parameters of p34cdc2
| Substrate | Apparent Km | Conditions |
| ATP | 75 µM | In purified MPF complex from Xenopus eggs |
| GTP | 700 µM | In purified MPF complex from Xenopus eggs |
| Adenosine 5'-O-(3-thiotriphosphate) | 250 µM | In purified MPF complex from Xenopus eggs |
| Histone H1 derived peptide | µM range | Bovine cdc2-like kinase |
Data compiled from various sources.[5][11]
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of p34cdc2 kinase fragments.
Expression and Purification of the p34cdc2/CDK1 Catalytic Domain
The production of recombinant p34cdc2 catalytic domain is crucial for structural and biochemical studies. A common method involves expression in E. coli or baculovirus-infected insect cells, followed by affinity chromatography.
Protocol: Expression and Purification of GST-tagged p34cdc2 Catalytic Domain in E. coli
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the human p34cdc2 catalytic domain (typically residues 1-297) fused to an N-terminal Glutathione S-transferase (GST) tag.
-
Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Glutathione-Sepharose affinity column.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Elute the GST-tagged p34cdc2 catalytic domain with elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).
-
-
Tag Cleavage (Optional): If required, cleave the GST tag using a specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's instructions. Further purify the untagged p34cdc2 catalytic domain using size-exclusion or ion-exchange chromatography.
-
Quality Control: Assess the purity and integrity of the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
In Vitro Kinase Assay using Histone H1
The kinase activity of p34cdc2 is commonly measured by its ability to phosphorylate a model substrate, such as Histone H1.
Protocol: Radioactive Kinase Assay with [γ-³²P]ATP
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), Histone H1 (1 mg/mL), and [γ-³²P]ATP (10 µCi per reaction).
-
Kinase Reaction:
-
Add the purified active p34cdc2/cyclin B complex or the catalytic domain to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated Histone H1.
-
Quantify the radioactive signal using a phosphorimager or densitometry.
-
Protocol: Non-Radioactive Kinase Assay using Phospho-specific Antibodies [4][10]
-
Kinase Reaction: Perform the kinase reaction as described above, but using non-radioactive ("cold") ATP.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-Histone H1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify the band intensities to determine the kinase activity.
Visualizing the Core Machinery: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of p34cdc2 biology and the experimental approaches used to study it.
The p34cdc2/CDK1 Regulatory Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Purification and crystallization of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Substrate specificity characterization of a cdc2-like protein kinase purified from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of a Master Cell Cycle Regulator: A Technical Guide to P34cdc2 Kinase Nomenclature
For Immediate Release
[City, State] – In the intricate world of cellular biology and oncology research, precise terminology is paramount. To aid researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synonyms and alternative names for the pivotal cell cycle regulator, P34cdc2 kinase. A clear understanding of its nomenclature is essential for navigating the vast body of scientific literature and for the effective targeting of this kinase in therapeutic strategies.
P34cdc2, a protein with a molecular mass of approximately 34 kilodaltons, is a cornerstone of cell cycle control, primarily known for its role in driving cells into mitosis. Its discovery and subsequent characterization across different species have led to a variety of names, which are summarized below.
Table of Synonyms and Alternative Names for P34cdc2 Kinase
| Category | Name/Synonym | Description |
| Commonly Used Names | P34cdc2 | The "p34" refers to its molecular weight, and "cdc" stands for cell division cycle, reflecting its fundamental role.[1] |
| CDK1 (Cyclin-Dependent Kinase 1) | This is the most widely accepted and current name in human and mammalian systems, emphasizing its dependence on cyclin binding for activity.[2][3][4][5] | |
| Cdc2 (Cell division cycle 2) | A commonly used abbreviation, particularly in the context of fission yeast (Schizosaccharomyces pombe) where it was originally identified.[2][3][4] | |
| Official Gene and Protein Names | Cyclin-dependent kinase 1 | The official name for the protein.[2][4][5] |
| CDK1 | The official gene symbol in humans.[4] | |
| Historical and Full Names | Cell division control protein 2 homolog | This name highlights it as a homolog of the original fission yeast gene product.[3][4] |
| Cell division protein kinase 1 | A descriptive name indicating its function as a protein kinase involved in cell division.[4][5] | |
| p34 protein kinase | A simplified name based on its molecular weight and enzymatic function.[6] | |
| Species-Specific Homologs | cdc28 | The homologous gene in budding yeast (Saccharomyces cerevisiae).[2] |
| cdc2 | The homologous gene in fission yeast (Schizosaccharomyces pombe).[2][7] |
Understanding the Nomenclature: A Logical Flow
The varied nomenclature for this critical kinase can be understood through its history of discovery and its conserved function across eukaryotes. The following diagram illustrates the relationships between the different names.
The Core of Cell Cycle Control: A Simplified Signaling Pathway
The central role of P34cdc2/CDK1 is to form a complex with regulatory proteins called cyclins. This association is a prerequisite for its kinase activity, which in turn phosphorylates a multitude of substrate proteins to orchestrate the events of mitosis. The simplified diagram below outlines this fundamental activation pathway.
This guide serves as a foundational resource for professionals engaged in cell cycle research and the development of novel therapeutics targeting this key kinase. A consistent and accurate understanding of its nomenclature is the first step towards leveraging the wealth of scientific knowledge available to drive innovation in this critical field.
References
The Dual Command of P34cdc2/CDK1: An In-depth Technical Guide to its Roles in G1/S and G2/M Transitions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the multifaceted roles of the protein kinase P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), in orchestrating the critical G1/S and G2/M transitions of the eukaryotic cell cycle. This document delves into the intricate regulatory mechanisms, substrate phosphorylation, and protein-protein interactions that govern CDK1 activity, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction: The Cell Cycle Engine and its Master Regulator
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. This process is driven by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activities are controlled by their association with regulatory subunits called cyclins. Among these, P34cdc2 (CDK1) stands out as a master regulator, indispensable for the entry into mitosis. While its role in the G2/M transition is well-established, a more nuanced function for CDK1 in the G1/S transition has also been elucidated. Understanding the precise mechanisms of CDK1 regulation at these two critical checkpoints is paramount for both fundamental research and the development of novel therapeutic strategies targeting cell proliferation.
The Enigmatic Role of P34cdc2/CDK1 in the G1/S Transition
While CDK2, in complex with cyclin E and cyclin A, is traditionally considered the primary driver of the G1/S transition in mammalian cells, emerging evidence points to a significant, albeit more subtle, role for CDK1.[1][2] In certain cellular contexts, CDK1 can compensate for the loss of CDK2, highlighting a degree of functional overlap.[3][4]
The activity of CDK1 during the G1 to S phase progression is linked to its association with Cyclin A.[5][6] The CDK1/Cyclin A complex is believed to contribute to the phosphorylation of substrates necessary for the initiation of DNA replication.[6]
Regulation of CDK1 at this transition is distinct from its G2/M control. One notable feature is the phosphorylation of Serine 277 on CDK1, which peaks during the G1 phase and diminishes as cells enter the S phase.[7][8] This phosphorylation event is hypothesized to modulate CDK1's function during the G1/S transition, although its precise impact on kinase activity and substrate specificity remains an area of active investigation.[7][8]
Signaling Pathway for P34cdc2/CDK1 at the G1/S Transition
Key Proteins in CDK1-mediated G1/S Regulation
| Protein | Function at G1/S Transition |
| P34cdc2/CDK1 | In complex with Cyclin A, contributes to the phosphorylation of substrates required for DNA replication initiation.[3][9] |
| Cyclin A | Regulatory subunit that binds to and activates CDK1 in late G1 and S phase.[5][6] |
| Serine 277 | A phosphorylation site on CDK1 that is maximally phosphorylated in G1, potentially modulating its G1/S activity.[7][8] |
The Canonical Role of P34cdc2/CDK1 in the G2/M Transition
The function of CDK1 at the G2/M boundary is unequivocal and conserved across eukaryotes. Here, CDK1, in partnership with Cyclin B, forms the Maturation-Promoting Factor (MPF), the master kinase that triggers the cascade of events leading to mitosis.[6][9] The activation of MPF is a tightly controlled process, ensuring that cells only enter mitosis when DNA replication is complete and any damage has been repaired.
The regulation of CDK1/Cyclin B activity is governed by a series of phosphorylation and dephosphorylation events:
-
Activating Phosphorylation: The Cyclin-Dependent Kinase-Activating Kinase (CAK) phosphorylates a conserved threonine residue (Threonine 161 in humans) within the T-loop of CDK1.[9][10][11] This phosphorylation is essential for the full activation of the kinase.[10][11]
-
Inhibitory Phosphorylation: The kinases Wee1 and Myt1 phosphorylate two residues within the ATP-binding site of CDK1: Threonine 14 and Tyrosine 15.[7][8] This dual phosphorylation holds the CDK1/Cyclin B complex in an inactive state, preventing premature entry into mitosis.[7][8]
-
Activation by Dephosphorylation: The dual-specificity phosphatase Cdc25 removes the inhibitory phosphates from Thr14 and Tyr15.[7][8] The activation of Cdc25 itself is a critical regulatory step, often involving a positive feedback loop with CDK1, leading to a rapid and irreversible commitment to mitosis.
Signaling Pathway for P34cdc2/CDK1 at the G2/M Transition
Key Regulatory Proteins and Phosphorylation Sites in G2/M Control
| Protein/Site | Type | Function | Effect on CDK1 Activity |
| Cyclin B | Regulatory Subunit | Binds to CDK1 and is essential for its kinase activity and localization.[5][6] | Activation |
| CAK | Kinase | Phosphorylates Threonine 161 in the T-loop of CDK1.[9][10][11] | Activation |
| Wee1/Myt1 | Kinases | Phosphorylate Threonine 14 and Tyrosine 15 in the ATP-binding site of CDK1.[7][8] | Inhibition |
| Cdc25 | Phosphatase | Removes the inhibitory phosphates from Threonine 14 and Tyrosine 15.[7][8] | Activation |
| Threonine 161 | Phosphorylation Site | Activating phosphorylation site.[9][10][11] | Activation |
| Threonine 14 | Phosphorylation Site | Inhibitory phosphorylation site.[7][8] | Inhibition |
| Tyrosine 15 | Phosphorylation Site | Inhibitory phosphorylation site.[7][8] | Inhibition |
Quantitative Analysis of P34cdc2/CDK1 Regulation
While precise absolute quantification of protein concentrations and kinase activities in vivo remains challenging, semi-quantitative and relative quantitative studies have provided valuable insights into the dynamics of CDK1 regulation.
Relative Kinase Activity of CDK1 Complexes
| Cell Cycle Phase | Primary Cyclin Partner | Relative Kinase Activity | Key Substrates (Examples) |
| G1 | - | Very Low | - |
| G1/S | Cyclin A | Low to Moderate | Proteins involved in DNA replication initiation.[6] |
| S | Cyclin A | Moderate | Replication factors.[6] |
| G2 | Cyclin B | Low (inhibited) | - |
| M | Cyclin B | High | Lamins, Histone H1, Condensins, Anaphase Promoting Complex. |
Phosphorylation Status of CDK1 Regulatory Sites
| Cell Cycle Phase | Phosphorylation of Thr14/Tyr15 | Phosphorylation of Thr161 | Phosphorylation of Ser277 |
| G1 | Low | Low | High[7][8] |
| S | Increasing | Increasing | Decreasing[7][8] |
| G2 | High[7][8] | High[9][10][11] | Low |
| M | Low[7][8] | High[9][10][11] | Low |
Approximate Concentrations of Key Regulatory Proteins in Human Cells
| Protein | Peak Concentration (nM) in HeLa Cells | Cell Cycle Phase of Peak Concentration |
| CDK1 | ~600 | Relatively constant |
| CDK2 | ~400 | Relatively constant |
| Cyclin A2 | ~75 | G2 |
| Cyclin B1 | ~20 | G2/M[12] |
| Cyclin E1 | ~50 | G1[12] |
Note: These values are approximations derived from studies in specific cell lines and may vary depending on the cell type and experimental conditions.[12]
Detailed Experimental Protocols
The study of P34cdc2/CDK1 function relies on a set of core biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
P34cdc2/CDK1 Kinase Assay (using Histone H1 as a substrate)
This assay measures the ability of CDK1 to phosphorylate a substrate, providing a readout of its enzymatic activity.[13][14][15]
Methodology:
-
Prepare Cell Lysates:
-
Culture cells to the desired confluency and synchronize at the desired cell cycle stage (e.g., using nocodazole for G2/M arrest).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Immunoprecipitate CDK1:
-
Incubate a defined amount of cell lysate (e.g., 200-500 µg) with an anti-CDK1 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated CDK1 beads in kinase buffer (typically containing MgCl2, ATP, and a buffer such as HEPES).
-
Add the substrate, Histone H1 (e.g., 1 µg per reaction).
-
Add [γ-³²P]ATP to the reaction mixture to a final concentration of 10-50 µM.
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
-
Detection and Quantification:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples to elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled Histone H1.
-
Quantify the signal using a phosphorimager or densitometry.
-
Experimental Workflow:
Immunoprecipitation (IP) for Protein Interaction Analysis
This technique is used to isolate CDK1 and its binding partners from a cell lysate.
Methodology:
-
Prepare Cell Lysate: Follow the same procedure as for the kinase assay (Step 1).
-
Pre-clear Lysate (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against CDK1 or a potential interacting protein overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CDK1 and the suspected interacting protein.
-
Experimental Workflow:
Western Blotting for Phospho-P34cdc2/CDK1
This method allows for the detection of the phosphorylation status of specific residues on CDK1.[16][17][18]
Methodology:
-
Sample Preparation: Prepare cell lysates as described previously, ensuring the use of phosphatase inhibitors.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of CDK1 (e.g., anti-phospho-CDK1-Tyr15) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total CDK1.
-
Experimental Workflow:
Conclusion and Future Directions
P34cdc2/CDK1 is a central hub in the cell cycle network, exercising critical control over both the G1/S and G2/M transitions. While its role as the engine of mitosis is well-defined, its functions at the G1/S boundary are more intricate and context-dependent. The differential regulation of CDK1 activity through cyclin binding and phosphorylation allows this single kinase to execute distinct functions at different stages of the cell cycle.
For researchers and drug development professionals, a deep understanding of CDK1 regulation is crucial. Dysregulation of CDK1 activity is a hallmark of cancer, making it an attractive target for therapeutic intervention. The development of specific CDK1 inhibitors requires a thorough knowledge of its regulatory mechanisms to maximize efficacy and minimize off-target effects. Future research will likely focus on further dissecting the substrate specificity of CDK1 in different cyclin complexes and at different cell cycle stages, as well as on elucidating the complex interplay between CDK1 and other cell cycle regulators. The continued development of quantitative proteomic and advanced imaging techniques will undoubtedly provide deeper insights into the dynamic control of this master cell cycle kinase.
References
- 1. promega.com [promega.com]
- 2. Differential regulation of the synthesis and activity of the major cyclin-dependent kinases, p34cdc2, p33cdk2, and p34cdk4, during cell cycle entry and progression in normal human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An essential role for Cdk1 in S phase control is revealed via chemical genetics in vertebrate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. google.com [google.com]
- 7. Differential phosphorylation of vertebrate p34cdc2 kinase at the G1/S and G2/M transitions of the cell cycle: identification of major phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the concentrations of cyclins and cyclin-dependent kinases in extracts of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-depth Technical Guide to the Regulation of p34cdc2 Kinase by Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (Cdk1), is a pivotal regulator of the eukaryotic cell cycle, primarily driving the transition from G2 phase to mitosis. Its activity is exquisitely controlled by a series of phosphorylation and dephosphorylation events on key amino acid residues. This technical guide provides a comprehensive overview of the core mechanisms governing p34cdc2 activity through phosphorylation. It details the critical phosphorylation sites, the roles of the antagonizing kinases and phosphatases, and the functional consequences of these modifications. Furthermore, this guide presents detailed methodologies for key experiments used to study p34cdc2 phosphorylation and summarizes the impact of these modifications on its kinase activity.
Core Principles of p34cdc2/Cdk1 Regulation by Phosphorylation
The kinase activity of p34cdc2 is primarily regulated by phosphorylation at three key residues: Threonine-14 (Thr14), Tyrosine-15 (Tyr15), and Threonine-161 (Thr161).[1][2][3][4] These sites are targeted by a cohort of regulatory kinases and phosphatases that act as molecular switches, turning p34cdc2 activity on or off at appropriate times in the cell cycle.
Key Regulatory Sites and Their Functions:
-
Inhibitory Phosphorylation (Thr14 and Tyr15): Phosphorylation at Thr14 and Tyr15, located within the ATP-binding loop of p34cdc2, potently inhibits its kinase activity.[2][5] This inhibitory phosphorylation is mediated by the Wee1 and Myt1 kinases and serves as a crucial checkpoint to prevent premature entry into mitosis.[6][7][8] Dephosphorylation of both residues is a prerequisite for p34cdc2 activation at the G2/M transition.[1]
-
Activating Phosphorylation (Thr161): In contrast, phosphorylation of Thr161 in the activation loop (T-loop) is absolutely required for p34cdc2 kinase activity.[1][3] This phosphorylation is catalyzed by the Cdk-Activating Kinase (CAK) and is essential for the proper conformation of the active site and substrate binding.[9][10][11]
The Regulatory Players: Kinases and Phosphatases
A delicate balance between the activities of specific kinases and phosphatases dictates the phosphorylation status of p34cdc2 and, consequently, its ability to drive mitotic entry.
-
Wee1 and Myt1 Kinases: These dual-specificity kinases are responsible for the inhibitory phosphorylation of p34cdc2 on Tyr15 (Wee1 and Myt1) and Thr14 (Myt1).[6][7][12] Their activity is high during interphase, ensuring that p34cdc2 remains inactive until the cell is ready for mitosis.[7]
-
Cdk-Activating Kinase (CAK): CAK is a complex responsible for the activating phosphorylation of p34cdc2 at Thr161.[9][10][11][13] CAK activity is generally constant throughout the cell cycle, suggesting that the timing of p34cdc2 activation is primarily controlled by the removal of inhibitory phosphates and the availability of its cyclin partner.[10]
-
Cdc25 Phosphatase: The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are the key activators of p34cdc2.[14] They remove the inhibitory phosphate groups from both Thr14 and Tyr15, leading to a sharp increase in p34cdc2 kinase activity at the onset of mitosis.[15][16][17]
Quantitative Impact of Phosphorylation on p34cdc2 Kinase Activity
The phosphorylation state of p34cdc2 dramatically alters its enzymatic activity. While precise kinetic parameters can vary depending on the experimental system and substrate used, the general effects are well-established.
| Phosphorylation State of p34cdc2/Cdk1 | Relative Kinase Activity | Key Regulators | Function |
| Unphosphorylated | Inactive | - | Basal, inactive state |
| Phosphorylated at Thr161 | Partially Active | CAK | Primes the kinase for activation |
| Phosphorylated at Thr14 and Tyr15 | Inactive | Wee1, Myt1 | G2/M checkpoint control, prevents premature mitosis |
| Phosphorylated at Thr161, Thr14, and Tyr15 | Inactive | CAK, Wee1, Myt1 | "Primed but off" state during G2 |
| Phosphorylated at Thr161, dephosphorylated at Thr14 and Tyr15 | Fully Active | CAK, Cdc25 | Mitotic entry |
Note: The table summarizes qualitative and semi-quantitative data from multiple sources. Acid phosphatase treatment of the inactive p34cdc2/cyclin complex has been shown to induce a three- to eightfold stimulation of enzyme activity, highlighting the potent effect of dephosphorylation on activation.[18]
Signaling Pathways and Logical Relationships
The regulation of p34cdc2 phosphorylation is embedded within a complex network of signaling pathways that ensure the orderly progression of the cell cycle.
Experimental Protocols
The study of p34cdc2 phosphorylation relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Cdk1 Kinase Assay
This protocol is adapted from established methods to measure the activity of Cdk1/Cyclin B complexes.[2][19][20][21]
Objective: To quantify the kinase activity of p34cdc2/Cdk1 by measuring the transfer of a radiolabeled phosphate from ATP to a model substrate, such as Histone H1.
Materials:
-
Purified, active p34cdc2/Cdk1-Cyclin B complex
-
Histone H1 (substrate)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA)
-
[γ-³²P]ATP (10 μCi/μl)
-
10 mM ATP stock solution
-
SDS-PAGE loading buffer
-
Phosphocellulose paper (P81)
-
75 mM Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, 10 μM cold ATP, and 1 μCi [γ-³²P]ATP.
-
Substrate Preparation: Prepare a solution of Histone H1 at a concentration of 1 mg/ml in Kinase Assay Buffer.
-
Initiate Reaction: In a microcentrifuge tube on ice, combine:
-
10 μl of the reaction mix
-
5 μl of Histone H1 solution
-
5 μl of purified p34cdc2/Cdk1-Cyclin B complex (or cell lysate containing the kinase)
-
-
Incubation: Incubate the reaction at 30°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 20 μl of 2x SDS-PAGE loading buffer.
-
Quantification (Phosphocellulose Paper Method):
-
Spot 20 μl of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in a beaker containing 75 mM phosphoric acid.
-
Wash once with ethanol.
-
Allow the paper to air dry.
-
Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis (SDS-PAGE):
-
Boil the stopped reaction samples for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
After electrophoresis, dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Histone H1 band.
-
Cdc25 Phosphatase Assay
This protocol is designed to measure the activity of Cdc25 in dephosphorylating its substrate, p34cdc2/Cdk1.[14][16]
Objective: To determine the phosphatase activity of Cdc25 by monitoring the dephosphorylation of ³²P-labeled, inactive p34cdc2/Cdk1.
Materials:
-
³²P-labeled, inactive p34cdc2/Cdk1-Cyclin B (phosphorylated on Thr14 and Tyr15)
-
Purified Cdc25 phosphatase
-
Phosphatase Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate
-
Organic solvent (e.g., isobutanol/benzene)
Procedure:
-
Substrate Preparation: Prepare ³²P-labeled, inactive p34cdc2/Cdk1 by incubating it with Wee1 kinase and [γ-³²P]ATP. Purify the labeled substrate to remove unincorporated ATP.
-
Initiate Reaction: In a microcentrifuge tube, combine:
-
10 μl of Phosphatase Assay Buffer
-
5 μl of ³²P-labeled p34cdc2/Cdk1 substrate
-
5 μl of purified Cdc25 phosphatase
-
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 20% TCA.
-
Quantify Released Phosphate:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add ammonium molybdate and an organic solvent to the supernatant. The phosphomolybdate complex will partition into the organic phase.
-
Measure the radioactivity in the organic phase using a scintillation counter. This represents the amount of phosphate released.
-
Phosphopeptide Mapping
This technique is used to identify the specific sites of phosphorylation on p34cdc2.[22][23][24]
Objective: To generate a two-dimensional map of phosphopeptides derived from p34cdc2, allowing for the identification of individual phosphorylation sites.
Materials:
-
³²P-labeled p34cdc2/Cdk1
-
Trypsin
-
Thin-layer cellulose (TLC) plates
-
Electrophoresis buffer (pH 1.9)
-
Chromatography buffer
-
High-voltage electrophoresis apparatus
-
Chromatography tank
Procedure:
-
Protein Digestion: Excise the ³²P-labeled p34cdc2/Cdk1 band from a dried SDS-PAGE gel and digest the protein in the gel slice with trypsin overnight.
-
Peptide Extraction: Extract the resulting phosphopeptides from the gel slice.
-
First Dimension (Electrophoresis): Spot the extracted phosphopeptides onto a TLC plate. Separate the peptides by high-voltage electrophoresis.
-
Second Dimension (Chromatography): Rotate the TLC plate 90 degrees and perform ascending chromatography in a chromatography tank.
-
Visualization: Dry the TLC plate and expose it to autoradiography film or a phosphorimager screen to visualize the separated phosphopeptides.
Western Blotting for Phospho-Specific p34cdc2/Cdk1
This is a common method to detect the phosphorylation status of p34cdc2 at specific sites in cell lysates.[25][26][27]
Objective: To qualitatively or semi-quantitatively measure the levels of p34cdc2 phosphorylated at Thr14, Tyr15, or Thr161.
Materials:
-
Cell lysates
-
Primary antibodies specific for p-Thr14, p-Tyr15, or p-Thr161 on p34cdc2/Cdk1
-
Primary antibody for total p34cdc2/Cdk1 (as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate the proteins in the lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p34cdc2/Cdk1 to normalize for protein loading.
Conclusion
The regulation of p34cdc2/Cdk1 by phosphorylation is a cornerstone of cell cycle control. The interplay between activating and inhibitory kinases and a counteracting phosphatase creates a robust switch that ensures the timely and irreversible entry into mitosis. Understanding these intricate regulatory mechanisms is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutics targeting cell proliferation in diseases such as cancer. The experimental protocols detailed in this guide provide a toolkit for researchers to further dissect the complexities of p34cdc2 regulation and its role in health and disease.
References
- 1. Rapid measurement of protein kinase and phosphatase activities by slot-filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Reconstitution of Mitotic CDK1 Activation in Somatic Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phosphatase threshold sets the level of Cdk1 activity in early mitosis in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative reconstitution of mit ... | Article | H1 Connect [archive.connect.h1.co]
- 10. CDK-activating kinase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Cdk activation by phosphorylation: linking growth signals to cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Mih1/Cdc25 by protein phosphatase 2A and casein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissociation of p34cdc2 complex formation from phosphorylation and histone H1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of M-phase-specific histone H1 kinase by modification of the phosphorylation of its p34cdc2 and cyclin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Phosphopeptide mapping and identification of phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. researchgate.net [researchgate.net]
- 27. Phospho-cdc2 (Thr161) Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Phosphoproteome: A Technical Guide to Identifying p34cdc2 Kinase Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies employed to identify substrates of the pivotal cell cycle regulator, p34cdc2 (CDK1). Understanding the downstream targets of this kinase is crucial for elucidating the intricate mechanisms of cell cycle progression and for the development of novel therapeutic interventions in oncology and other proliferative disorders. This document details experimental protocols, presents comparative data on the available techniques, and visualizes key pathways and workflows to empower researchers in their quest to map the p34cdc2-driven phosphoproteome.
Introduction to p34cdc2 Kinase and Its Significance
The p34cdc2 protein kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a master regulator of the eukaryotic cell cycle, primarily driving the transition from G2 phase into mitosis.[1] Its activity is tightly controlled by the binding of regulatory cyclin subunits (Cyclin A and Cyclin B) and a series of activating and inhibitory phosphorylations.[2][3] The identification of its downstream substrates is paramount to understanding how p34cdc2 orchestrates the profound cellular changes that occur during mitosis, from chromosome condensation to cytokinesis.[4] Deregulation of p34cdc2 activity is a hallmark of cancer, making it a critical target for therapeutic development.[5]
Core Methodologies for p34cdc2 Substrate Identification
Several powerful techniques are at the disposal of researchers to identify direct and indirect substrates of p34cdc2. These methods vary in their throughput, sensitivity, and the nature of the information they provide. The principal approaches include in vitro kinase assays, protein microarrays, and mass spectrometry-based phosphoproteomics.
In Vitro Kinase Assays
The most traditional method to determine kinase activity and identify putative substrates is the in vitro kinase assay.[6] This technique involves incubating the purified or immunoprecipitated active kinase with a potential substrate in the presence of a phosphate donor, typically ATP.
This classic approach utilizes radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to track the transfer of the phosphate group to the substrate.
Experimental Protocol:
-
Immunoprecipitation of p34cdc2:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-p34cdc2 antibody for 1-2 hours at 4°C.
-
Capture the immune complexes by adding Protein A/G agarose or magnetic beads and incubating for another hour at 4°C.
-
Wash the beads extensively with lysis buffer and then with kinase buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated p34cdc2 in kinase buffer (typically containing MgCl₂, DTT, and a buffer such as HEPES).
-
Add the purified putative substrate protein or peptide.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
To circumvent the hazards associated with radioactivity, non-radioactive methods have been developed. These often rely on the use of phospho-specific antibodies for detection.
Experimental Protocol:
-
Immunoprecipitation of p34cdc2: Follow the same procedure as for the radioactive assay.
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer.
-
Add the purified substrate.
-
Initiate the reaction by adding a high concentration of non-radioactive ATP.
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection (Western Blot):
-
Stop the reaction with SDS-PAGE loading buffer and boil.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Protein Microarrays
Protein microarrays offer a high-throughput platform for identifying kinase substrates by simultaneously screening thousands of purified proteins.[7]
Experimental Protocol:
-
Array Preparation:
-
Proteins from a proteome-wide collection are purified and spotted onto a coated glass slide in a high-density format.
-
-
Kinase Reaction:
-
Block the protein microarray to prevent non-specific binding.
-
Prepare a reaction mixture containing purified, active p34cdc2, kinase buffer, and radiolabeled ATP ([γ-³³P]ATP is often preferred for better resolution).
-
Apply the reaction mixture to the surface of the microarray and incubate.
-
A control array is incubated with the reaction mixture lacking the kinase to identify autophosphorylated proteins.
-
-
Detection and Analysis:
-
Wash the microarray to remove unbound reagents.
-
Dry the slide and expose it to a phosphorimager screen.
-
Scan the screen to obtain an image of the array.
-
Quantify the signal intensity of each spot. Proteins that are reproducibly phosphorylated in the presence of p34cdc2 compared to the control are identified as potential substrates.[7]
-
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS) has revolutionized the field of proteomics and offers an unbiased and highly sensitive approach to identify and quantify phosphorylation events on a global scale.[8]
Experimental Protocol (General Workflow):
-
Sample Preparation:
-
Lyse cells from different experimental conditions (e.g., with active vs. inhibited p34cdc2).
-
Combine the lysates if using stable isotope labeling (SILAC).
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The first MS scan measures the mass-to-charge ratio of the peptides, and the second MS/MS scan fragments the peptides and measures the masses of the fragments.
-
-
Data Analysis:
-
Use database search algorithms to identify the amino acid sequence of the peptides and the precise location of the phosphorylation site.
-
Quantify the relative abundance of each phosphopeptide between the different experimental conditions to identify those that are dependent on p34cdc2 activity.
-
A more advanced approach, termed Kinase Assay Linked with Phosphoproteomics (KALIP), combines an in vitro kinase reaction with in vivo phosphoproteomic analysis to increase the confidence of direct substrate identification.[9]
Data Presentation: Comparison of Substrate Identification Methods
The choice of method for identifying p34cdc2 substrates depends on the specific research question, available resources, and desired throughput. The following tables summarize the key characteristics of each approach.
| Parameter | In Vitro Kinase Assay (Radioactive) | In Vitro Kinase Assay (Non-Radioactive) | Protein Microarray | Mass Spectrometry (Phosphoproteomics) |
| Throughput | Low | Low | High | High |
| Substrates Screened | One at a time | One at a time | Thousands | Proteome-wide |
| Information Provided | Direct phosphorylation of a known substrate | Direct phosphorylation of a known substrate | Identification of many potential direct substrates | Identification and localization of phosphorylation sites, relative quantification |
| In Vivo Relevance | Low (in vitro) | Low (in vitro) | Low (in vitro) | High (can be performed in a cellular context) |
| Sensitivity | High | Moderate to High | High | Very High |
| Quantitative? | Semi-quantitative | Semi-quantitative | Quantitative (relative) | Quantitative (relative and absolute) |
| Cost | Low to Moderate | Moderate | High | Very High |
| Time per Experiment | 1-2 days | 1-2 days | 1-3 days | Several days to weeks (including data analysis) |
| Method | Advantages | Disadvantages |
| In Vitro Kinase Assay | - Simple and well-established- Confirms direct phosphorylation- Relatively low cost | - Low throughput- May not be physiologically relevant- Requires a purified substrate and active kinase |
| Protein Microarray | - High throughput- Can screen thousands of proteins simultaneously- Identifies novel substrates | - In vitro artifacts are possible- Proteins may be misfolded on the array- Does not identify the phosphorylation site |
| Mass Spectrometry | - Unbiased, proteome-wide analysis- High sensitivity and specificity- Identifies and localizes phosphorylation sites- Can be performed in a physiological context | - Technically demanding- High cost of instrumentation and reagents- Complex data analysis- May not distinguish between direct and indirect substrates without additional strategies |
Visualization of Pathways and Workflows
Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the processes involved in p34cdc2 substrate identification.
p34cdc2/CDK1 Signaling Pathway
References
- 1. p34cdc2: the S and M kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of p34cdc2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrates for p34cdc2: in vivo veritas? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A p34(cdc2) survival checkpoint in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
An In-depth Technical Guide to the Core Mechanism of Action of p34cdc2 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and regulation of the p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1). While the term "p34cdc2 kinase fragment" is not commonly used in scientific literature to describe a specific, naturally occurring functional entity, this guide will address the concept of fragments in two key contexts: engineered protein fragments and mutants used in research to dissect protein function, and proteolytic fragments generated during cellular processes such as apoptosis. The core of this guide focuses on the well-established biology of the full-length p34cdc2/CDK1 protein, which is the catalytically active entity in the cell.
Core Mechanism of Action of p34cdc2/CDK1
p34cdc2/CDK1 is a serine/threonine protein kinase that plays a master regulatory role in the eukaryotic cell cycle, particularly in driving the G2/M transition and entry into mitosis. Its activity is fundamental for the orchestration of complex cellular events including chromosome condensation, nuclear envelope breakdown, and spindle formation. The kinase is a catalytic subunit whose activity is absolutely dependent on its association with a regulatory subunit, a cyclin. The level of p34cdc2 protein remains relatively constant throughout the cell cycle; however, its kinase activity oscillates dramatically, peaking at the G2/M transition. This oscillation is tightly controlled by a multi-layered regulatory network involving cyclin binding, phosphorylation, and dephosphorylation.
The catalytic core of p34cdc2/CDK1 contains a cleft for ATP binding. Substrates bind near the opening of this cleft, and the kinase catalyzes the transfer of the gamma-phosphate from ATP to a serine or threonine residue on the substrate. The consensus phosphorylation site for p34cdc2/CDK1 is generally considered to be [S/T]-P-x-K/R, where S/T is the phosphorylation site, P is a proline residue, x is any amino acid, and K/R is a basic residue. However, a minimal consensus sequence of [S/T*]-P is often sufficient for phosphorylation.
Regulation of p34cdc2/CDK1 Activity
The activity of p34cdc2/CDK1 is intricately regulated through three primary mechanisms:
-
Cyclin Binding: The binding of a cyclin partner, most notably Cyclin B for mitotic entry, is the first and essential step for kinase activation. Cyclin binding induces a conformational change in the p34cdc2/CDK1 catalytic domain, moving the T-loop away from the active site to allow substrate binding. Cyclins also contribute to substrate specificity and subcellular localization of the kinase complex.
-
Phosphorylation: The p34cdc2/CDK1 subunit is subject to both activating and inhibitory phosphorylations at key residues:
-
Inhibitory Phosphorylation: Phosphorylation of Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within the ATP-binding loop by the kinases Wee1 and Myt1 inhibits p34cdc2/CDK1 activity. These phosphorylations are thought to interfere with ATP binding and orientation. These sites are phosphorylated during S and G2 phases, keeping the kinase inactive until the onset of mitosis.
-
Activating Phosphorylation: For full activation, p34cdc2/CDK1 must be phosphorylated on a conserved threonine residue (Thr161 in humans) within the T-loop. This phosphorylation is carried out by the CDK-Activating Kinase (CAK), a complex containing p40MO15 (CDK7). This phosphorylation stabilizes the active conformation of the kinase.
-
-
Dephosphorylation: The transition from the inactive to the active state at the G2/M boundary is triggered by the dephosphorylation of the inhibitory Thr14 and Tyr15 residues. This is carried out by the dual-specificity phosphatase Cdc25. The activation of Cdc25 itself is regulated by phosphorylation, creating a positive feedback loop that leads to the explosive activation of p34cdc2/CDK1.
Signaling Pathway for p34cdc2/CDK1 Activation
Quantitative Data on p34cdc2/CDK1 Activity and Interactions
The following tables summarize key quantitative data related to p34cdc2/CDK1. It is important to note that these values can vary depending on the experimental conditions, the specific isoforms of the proteins, and the organism from which they are derived.
Table 1: Kinetic Parameters of p34cdc2/CDK1
| Substrate | Cyclin Partner | Km | kcat | kcat/Km (Specificity Constant) | Organism | Reference |
| Histone H1 | Cyclin B | ~3 µM | - | - | HeLa cells | [1] |
| ATP | Cyclin B | ~54 µM | - | - | HeLa cells | [1] |
| PKTPKKAKKL (peptide) | Clb2 (Yeast Cyclin B) | 130 ± 10 µM | 11 ± 0.3 s⁻¹ | 8.5 x 10⁴ M⁻¹s⁻¹ | S. cerevisiae | [2] |
| PKSPKKAKKL (peptide) | Clb2 (Yeast Cyclin B) | 260 ± 20 µM | 0.22 ± 0.01 s⁻¹ | 8.5 x 10² M⁻¹s⁻¹ | S. cerevisiae | [2] |
Table 2: Binding Affinities (Kd) of p34cdc2/CDK1 Interactions
| Interacting Protein | p34cdc2/CDK1 state | Kd | Method | Organism/System | Reference |
| Cyclin B1 | - | 28 nM | In vitro | Human | [3] |
| Cyclin B1 | Early G2 phase | ~270 nM | In vivo (FCCS) | Human (RPE-1 cells) | [3] |
| Cyclin B1 | Late G2 phase | ~112 nM | In vivo (FCCS) | Human (RPE-1 cells) | [3] |
| Staurosporine | CDK1/Cyclin A2 | 2.93 nM | Binding kinetics assay | Human | [4] |
p34cdc2/CDK1 Fragments in Research and Disease
Engineered Fragments and Mutants in Research
To understand the function of different domains of p34cdc2/CDK1, researchers often use recombinant DNA technology to create truncated proteins or proteins with specific mutations.
-
Catalytic Domain: Expression of the catalytic domain alone is generally insufficient for kinase activity, highlighting the critical role of cyclin binding for proper folding and activation.
-
Site-Directed Mutants: Mutating the phosphorylation sites has been instrumental in elucidating their function. For example:
-
Thr14 -> Ala and Tyr15 -> Phe mutants are resistant to inhibitory phosphorylation by Wee1/Myt1, leading to premature mitotic entry.
-
Thr161 -> Ala mutants cannot be activated by CAK and are catalytically inactive.
-
-
N- and C-terminal Deletions: Deletion mutants have been used to identify regions required for cyclin binding and interaction with other regulatory proteins.
Proteolytic Fragments in Apoptosis
During programmed cell death (apoptosis), p34cdc2/CDK1 can be cleaved by caspases, a family of proteases that execute the apoptotic program.
-
Caspase-3 Cleavage: Caspase-3 has been shown to cleave p27Kip1, a CDK inhibitor, and this cleavage is linked to cell cycle progression in some cancer cells. While direct cleavage of CDK1 by caspases is less well-characterized, the broader impact of caspases on cell cycle regulators suggests a mechanism to dismantle the cell cycle machinery during apoptosis. For instance, the CDK1 inhibitory kinase Wee1 is a substrate for caspase-3, and its cleavage can lead to the activation of CDKs during apoptosis.
The generation of p34cdc2/CDK1 fragments during apoptosis is part of a larger process of cellular dismantling and should be considered a consequence of the apoptotic cascade rather than a primary regulatory mechanism of the kinase under normal physiological conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study p34cdc2/CDK1.
In Vitro Kinase Assay using Histone H1 as a Substrate
This is a classic assay to measure the activity of p34cdc2/CDK1.
Workflow Diagram:
Protocol:
-
Prepare Reagents:
-
Kinase Buffer (5x): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 25 mM EGTA, 10 mM EDTA, 1.25 mM DTT.
-
Active CDK1/Cyclin B: Purified recombinant enzyme or immunoprecipitated from cell lysates.
-
Substrate: Histone H1 (1 mg/mL stock).
-
ATP Mix: 100 µM cold ATP with [γ-³²P]ATP (e.g., 10 µCi per reaction).
-
-
Kinase Reaction:
-
In a microfuge tube on ice, combine:
-
5 µL 5x Kinase Buffer
-
5 µL Histone H1 (1 mg/mL)
-
x µL active CDK1/Cyclin B
-
ddH₂O to a final volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of ATP mix.
-
Incubate at 30°C for 20-30 minutes.
-
-
Stopping the Reaction and Quantification:
-
Spot 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid.
-
Wash once with acetone for 2 minutes.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Expression and Purification of Recombinant p34cdc2/CDK1 and Cyclin B
This protocol describes the co-expression of CDK1 and Cyclin B in insect cells using a baculovirus expression system.
Protocol:
-
Cloning: Clone the cDNAs for human CDK1 and Cyclin B1 into separate baculovirus transfer vectors. A tag (e.g., GST or His6) can be added to one of the proteins to facilitate purification.
-
Baculovirus Generation: Co-transfect Sf9 insect cells with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses.
-
Protein Expression: Infect a large culture of Sf9 or High Five™ cells with the recombinant baculoviruses for both CDK1 and Cyclin B. Harvest the cells after 48-72 hours.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors) and lyse by sonication or douncing.
-
Affinity Purification: Clarify the lysate by centrifugation and apply the supernatant to an affinity resin corresponding to the tag used (e.g., Glutathione-Sepharose for GST-tagged protein).
-
Elution: After extensive washing, elute the protein complex from the resin. For a GST tag, elution is typically performed with a buffer containing reduced glutathione.
-
Further Purification: For higher purity, the eluted complex can be further purified by ion-exchange and/or size-exclusion chromatography.
Site-Directed Mutagenesis of p34cdc2/CDK1
This protocol allows for the introduction of specific mutations into the p34cdc2/CDK1 cDNA.
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type p34cdc2/CDK1 cDNA as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Screening: Isolate plasmid DNA from the resulting colonies and sequence the p34cdc2/CDK1 insert to confirm the presence of the desired mutation.
Caspase Cleavage Assay
This assay can be used to determine if p34cdc2/CDK1 is a substrate for a specific caspase in vitro.
Protocol:
-
In Vitro Translation: Synthesize ³⁵S-labeled p34cdc2/CDK1 protein using an in vitro transcription/translation system.
-
Cleavage Reaction:
-
Incubate the ³⁵S-labeled p34cdc2/CDK1 with purified, active caspase-3 (or another caspase of interest) in caspase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).
-
Include a control reaction without the caspase.
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the full-length protein and any cleavage fragments by autoradiography.
-
Conclusion
p34cdc2/CDK1 is a central regulator of the cell cycle, with its activity being meticulously controlled by a network of interacting proteins and post-translational modifications. While the concept of a "this compound" as a distinct functional unit is not a standard part of its known biology, the study of engineered fragments and proteolytic cleavage products has provided invaluable insights into its function and regulation. A thorough understanding of the core mechanism of the full-length p34cdc2/CDK1, as detailed in this guide, is essential for researchers in cell biology and for professionals involved in the development of therapeutics targeting the cell cycle, a key area in cancer research.
References
- 1. Activation of human CDC2 protein as a histone H1 kinase is associated with complex formation with the p62 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multisite phosphorylation code of CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
The Master Regulator: A Technical Guide to p34cdc2/Cdk1 in Yeast vs. Mammalian Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the master cell cycle regulator, p34cdc2 (also known as Cyclin-Dependent Kinase 1 or Cdk1), in two cornerstone model systems: yeast and mammalian cells. Understanding the conserved functions and divergent complexities of Cdk1 signaling is critical for fundamental research and the development of novel therapeutics targeting cell proliferation.
Core Principles: The Universal Engine of the Cell Cycle
Cyclin-dependent kinase 1 (Cdk1), originally identified as p34cdc2 from genetic studies in fission yeast (Schizosaccharomyces pombe) and as Cdc28 in budding yeast (Saccharomyces cerevisiae), is a highly conserved serine/threonine protein kinase that acts as the central engine driving the eukaryotic cell cycle.[1][2][3] Its fundamental role is to phosphorylate a vast array of substrate proteins, orchestrating the complex series of events that lead to DNA replication and cell division. The activity of Cdk1 is not constitutive; it is exquisitely regulated by its association with regulatory subunits called cyclins and by a network of activating and inhibitory phosphorylations.[4][5]
The Yeast Model: A Singular, Oscillating Authority
In both budding and fission yeast, a single Cdk, p34cdc2/Cdc28, is sufficient to drive all major events of the cell cycle.[6][7] The temporal ordering of S phase and mitosis is achieved not by different Cdk enzymes, but by the sequential association of this single Cdk with different classes of cyclins and by the oscillating levels of its kinase activity.
Key Features of Yeast p34cdc2/Cdc28 Regulation:
-
G1/S Transition: In late G1, G1 cyclins (Cln1, Cln2, Cln3 in S. cerevisiae) accumulate and bind to Cdc28.[8] This initial wave of Cdk activity overcomes the inhibition by stoichiometric inhibitors like Sic1, leading to the phosphorylation of substrates that trigger budding and the transcription of S-phase cyclins.[9]
-
S Phase: The S-phase cyclins (Clb5, Clb6 in S. cerevisiae) associate with Cdc28 to promote the initiation of DNA replication. This complex ensures that replication origins fire only once per cycle.[7][10]
-
G2/M Transition: Mitotic cyclins (Clb1, Clb2, Clb3, Clb4 in S. cerevisiae; Cdc13 in S. pombe) form complexes with the kinase, leading to a dramatic increase in its activity.[11][12][13] This high-activity state, often termed the M-Phase Promoting Factor (MPF), drives entry into mitosis.[14]
-
Inhibitory Phosphorylation: The activity of the mitotic Cdk1 complex is held in check by inhibitory phosphorylation on specific tyrosine (Tyr15) and threonine (Thr14) residues, catalyzed by the Wee1 and Myt1 kinases.[4][15]
-
Activation: At the onset of mitosis, the Cdc25 phosphatase removes these inhibitory phosphates, leading to the explosive activation of Cdk1 and commitment to cell division.[12][16]
Figure 1: Simplified p34cdc2/Cdc28 signaling pathway in the budding yeast cell cycle.
The Mammalian Model: A Coordinated Multi-Kinase Network
The mammalian cell cycle was traditionally viewed as being more complex, with distinct Cdk-cyclin pairs governing different phase transitions.[6][17] While this model holds true for specialized functions and tissue-specific regulation, groundbreaking studies have revealed that, like in yeast, Cdk1 is the only essential Cdk for cell proliferation.[18][19] In the absence of interphase Cdks (Cdk2, Cdk4, Cdk6), Cdk1 can bind to all classes of cyclins and drive the entire cell cycle.[19] Nevertheless, the specialized roles of interphase Cdks are crucial for normal development and tissue homeostasis.
Key Features of Mammalian Cdk1 Regulation:
-
G1 Progression: Mitogenic signals stimulate the synthesis of D-type cyclins, which complex with Cdk4 and Cdk6. These complexes phosphorylate the Retinoblastoma protein (pRb), releasing the E2F transcription factor to activate genes required for S-phase entry, including Cyclin E.[20]
-
G1/S Transition: Cyclin E binds to Cdk2, further phosphorylating pRb and triggering the G1-to-S transition.[20][21]
-
S Phase: Cyclin A associates with Cdk2 to promote DNA replication. Later in S and G2, Cyclin A partners with Cdk1.[6][22]
-
G2/M Transition: The accumulation of Cyclin B and its association with Cdk1 forms the MPF complex.[4] This complex is held inactive by inhibitory phosphorylation by Wee1 and Myt1 kinases on Thr14 and Tyr15.[4]
-
Activation: At the G2/M boundary, the Cdc25 family of phosphatases (Cdc25A, B, C) removes these inhibitory phosphates. Full activation also requires phosphorylation on an activating residue (Thr161) by the Cdk-Activating Kinase (CAK).[5] The resulting active Cdk1-Cyclin B complex phosphorylates numerous substrates to drive mitotic entry.
-
Inhibition: Cdk activity is also regulated by Cdk inhibitors (CKIs) like the INK4 family (p16, p15, p18, p19) which specifically inhibit Cdk4/6, and the Cip/Kip family (p21, p27, p57) which can inhibit a broader range of Cdk-cyclin complexes.
Figure 2: Overview of the mammalian cell cycle pathway highlighting key Cdk-cyclin complexes.
Comparative Data Summary
The primary distinction between the yeast and mammalian systems lies in the expansion and specialization of the Cdk and cyclin families in higher eukaryotes.
| Feature | Yeast (S. cerevisiae / S. pombe) | Mammalian Cells |
| Primary Cell Cycle Cdk | 1 (Cdc28 / cdc2) | 1 essential (Cdk1), 3 interphase (Cdk2, Cdk4, Cdk6) |
| G1 Cyclins | Cln1, Cln2, Cln3 | D-type (D1, D2, D3), E-type (E1, E2) |
| S-Phase Cyclins | Clb5, Clb6 | A-type (A2) |
| Mitotic Cyclins | Clb1, Clb2, Clb3, Clb4 / Cdc13 | A-type (A2), B-type (B1, B2, B3) |
| Key Cdk Inhibitors | Sic1, Rum1 | Cip/Kip family (p21, p27), INK4 family (p16) |
| Activating Phosphatase | Cdc25 | Cdc25 family (A, B, C) |
| Inhibitory Kinase | Wee1, Mik1 | Wee1, Myt1 |
| Core Regulatory Logic | A single, oscillating Cdk activity drives all events | A network of specialized Cdks with Cdk1 as the essential core |
Experimental Protocols
In Vitro Cdk1 Kinase Assay
This protocol outlines a method to measure the activity of Cdk1/Cyclin B complexes on a model substrate, Histone H1, using radioactive ATP. A non-radioactive version using luminescence (ADP-Glo™) is also common.[23]
Objective: To quantify the phosphotransferase activity of purified Cdk1/Cyclin B.
Materials:
-
Purified, active human Cdk1/Cyclin B complex
-
Histone H1 (substrate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP stock solution (10 mM)
-
[γ-³²P]ATP (10 μCi/μL)
-
SDS-PAGE loading buffer
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: On ice, prepare a master mix containing Kinase Assay Buffer, Histone H1 (to a final concentration of 1 mg/mL), and water.
-
Enzyme Addition: Add the purified Cdk1/Cyclin B enzyme to the reaction tubes. Include a negative control reaction without enzyme.
-
Initiate Reaction: Prepare an ATP mix containing cold ATP (final concentration 100 µM) and [γ-³²P]ATP. Add this mix to each reaction tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 20 minutes). The reaction should be within the linear range of phosphorylation.
-
Stop Reaction: Terminate the reaction by adding an equal volume of SDS-PAGE loading buffer or by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Quantification (P81 paper method): a. Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. b. Perform a final wash in acetone and let the papers dry. c. Place the papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis (SDS-PAGE method): a. Boil the samples with loading buffer and resolve them on an SDS-PAGE gel. b. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated Histone H1 band. Quantify band intensity using appropriate software.
Figure 3: Experimental workflow for an in vitro Cdk1 kinase assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of a cell population in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
Yeast or mammalian cells
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
DNA staining solution: Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. Other dyes like SYTOX Green can also be used, especially for yeast.[24][25]
-
Flow cytometer
Methodology for Mammalian Cells:
-
Harvest Cells: Collect 1-2 million cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membrane.
-
Storage: Fixed cells can be stored at 4°C for several weeks.
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect emission in the appropriate channel (e.g., ~610 nm).
Methodology for Budding Yeast:
-
Harvest & Fix: Harvest ~1x10⁷ yeast cells and fix them in 70% ethanol for at least 1 hour at 4°C.
-
Wash: Wash cells twice with water.
-
RNase Treatment: Resuspend in buffer containing RNase A and incubate for 2-4 hours at 37°C.
-
Protease Treatment (Optional but recommended): Treat with Proteinase K to improve dye accessibility.
-
Staining: Resuspend cells in a buffer containing a DNA dye such as SYTOX Green or PI.
-
Sonication: Briefly sonicate the samples to break up cell clumps, which are common in yeast cultures.
-
Analysis: Analyze on a flow cytometer.
Data Interpretation: A histogram of fluorescence intensity will be generated. The first peak represents cells with 2N DNA content (G0/G1 phase). The second peak, at approximately twice the fluorescence intensity of the first, represents cells with 4N DNA content (G2/M phase). The cells between these two peaks are actively synthesizing DNA and are in S phase. Software algorithms are used to quantify the percentage of cells in each phase.[26]
Figure 4: General workflow for cell cycle analysis using flow cytometry.
Implications for Research and Drug Development
The study of p34cdc2/Cdk1 remains a cornerstone of cell cycle research.
-
Yeast as a Model: The genetic tractability of yeast continues to make it an unparalleled system for dissecting the core Cdk1 regulatory network, identifying new substrates, and understanding the fundamental principles of cell cycle control.
-
Mammalian Complexity and Disease: In mammals, while Cdk1 is the essential driver, the interphase Cdks (Cdk2, 4, 6) provide crucial layers of regulation and are frequently deregulated in cancer. This has made them attractive targets for drug development.
-
Therapeutic Targeting: Inhibitors targeting Cdk4/6 (e.g., Palbociclib, Ribociclib, Abemaciclib) are now approved for certain types of breast cancer. The essential nature of Cdk1 makes it a potent but potentially more toxic target. However, understanding the context-dependent roles of Cdk1 in cancer cells could open new therapeutic windows, possibly in combination with other agents.
References
- 1. Genetic analysis of human p34CDC2 function in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. CDC28 | SGD [yeastgenome.org]
- 4. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Interphase Cdks: Dispensable Master Regulators of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc28/Cdk1 positively and negatively affects genome stability in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth-dependent signals drive an increase in early G1 cyclin concentration to link cell cycle entry with cell growth | eLife [elifesciences.org]
- 9. academic.oup.com [academic.oup.com]
- 10. rupress.org [rupress.org]
- 11. A single fission yeast mitotic cyclin B p34cdc2 kinase promotes both S-phase and mitosis in the absence of G1 cyclins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of p34cdc2 protein kinase during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Cdc28 Cyclin-Dependent Protein Kinase Activity during the Cell Cycle of the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genes.atspace.org [genes.atspace.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. google.com [google.com]
- 21. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of cyclins in controlling progression of mammalian spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. journals.plos.org [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
The Lynchpin of Mitosis: A Technical Guide to p34cdc2/CDK1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of mitotic regulation, focusing on the pivotal serine/threonine kinase, p34cdc2 (Cyclin-Dependent Kinase 1, CDK1). As the master regulator of the G2/M transition and mitotic progression, a thorough understanding of its function, regulation, and experimental interrogation is paramount for research in cell cycle control and the development of novel anti-cancer therapeutics. This document provides a comprehensive overview of p34cdc2's role in mitosis, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
Introduction: p34cdc2 - The Engine of Mitosis
Cyclin-dependent kinase 1 (CDK1), also known as p34cdc2 or cell division cycle protein 2 homolog, is a highly conserved protein kinase that is a key player in cell cycle regulation.[1] In conjunction with its regulatory partners, the cyclins, CDK1 forms active complexes that phosphorylate a multitude of substrate proteins to orchestrate the complex series of events that constitute mitosis.[1][2] The activity of CDK1 is tightly regulated, peaking at the onset of mitosis and abruptly ceasing at the metaphase-anaphase transition to allow for chromosome segregation and mitotic exit.[3][4]
The Regulatory Network of p34cdc2/CDK1 Activation
The activation of p34cdc2 is a meticulously controlled process, ensuring that entry into mitosis only occurs when the cell is adequately prepared. This regulation is primarily achieved through a combination of cyclin binding and a series of activating and inhibitory phosphorylations.
2.1. Cyclin Binding: The Primary Activation Step
The catalytic activity of p34cdc2 is fundamentally dependent on its association with mitotic cyclins, primarily Cyclin B.[3][5] The synthesis of Cyclin B begins in the S phase and its concentration gradually increases, peaking in G2 and early mitosis.[3][6] The binding of Cyclin B to p34cdc2 induces a conformational change in the kinase, rendering it partially active.[1]
2.2. Phosphorylation: A Dual Control Switch
Full activation of the p34cdc2-Cyclin B complex, often referred to as the Maturation-Promoting Factor (MPF), is governed by a delicate balance of phosphorylation events at three key residues:
-
Inhibitory Phosphorylation (Threonine 14 and Tyrosine 15): Throughout the S and G2 phases, the p34cdc2-Cyclin B complex is held in an inactive state by the phosphorylation of two residues within its ATP-binding loop: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[7][8][9] This inhibitory phosphorylation is carried out by the Wee1 and Myt1 kinases.[1][10] Wee1, located in the nucleus, primarily phosphorylates Tyr15, while the membrane-associated Myt1 can phosphorylate both Thr14 and Tyr15.[11]
-
Activating Phosphorylation (Threonine 161): For the p34cdc2-Cyclin B complex to become fully active, it must be phosphorylated on Threonine 161 (Thr161) within the T-loop.[7][12][13] This activating phosphorylation is catalyzed by the CDK-Activating Kinase (CAK), which is generally considered to be constitutively active.[6]
The transition from G2 to M phase is triggered by the activation of the phosphatase Cdc25.[10][14] Cdc25 removes the inhibitory phosphate groups from Thr14 and Tyr15, leading to a rapid and substantial increase in p34cdc2 kinase activity.[5][15] This activation creates a positive feedback loop, as active p34cdc2 can further phosphorylate and activate Cdc25, while simultaneously phosphorylating and inhibiting Wee1 and Myt1. This intricate regulatory network ensures a swift and irreversible commitment to mitosis.
The Multifaceted Role of p34cdc2/CDK1 in Mitosis
Once activated, p34cdc2 orchestrates a wide array of cellular changes necessary for successful mitosis. It phosphorylates a vast number of substrates, leading to dramatic rearrangements of cellular architecture. A quantitative phosphoproteomics study identified 1,215 phosphopeptides on 551 proteins that were significantly reduced upon CDK1 inhibition in mitotic HeLa cells, highlighting the extensive reach of this kinase.[14][16]
3.1. Nuclear Envelope Breakdown (NEBD)
One of the hallmark events of prophase is the disassembly of the nuclear envelope. p34cdc2 directly phosphorylates components of the nuclear lamina, the protein meshwork that provides structural support to the nuclear envelope.[17] This phosphorylation of nuclear lamins leads to their depolymerization and the subsequent breakdown of the nuclear envelope into small vesicles, allowing the mitotic spindle access to the condensed chromosomes.[17]
3.2. Chromosome Condensation
The dramatic compaction of chromatin into visible chromosomes is another critical mitotic event driven by p34cdc2.[18] p34cdc2 phosphorylates components of the condensin complex, a group of proteins essential for chromosome condensation.[18] This phosphorylation is thought to promote the supercoiling of DNA, leading to the formation of compact, rod-shaped chromosomes that can be efficiently segregated.
3.3. Mitotic Spindle Formation and the Spindle Assembly Checkpoint (SAC)
p34cdc2 plays a crucial role in the formation of the mitotic spindle, the microtubule-based apparatus that segregates chromosomes. It phosphorylates various microtubule-associated proteins, influencing their dynamics and promoting the assembly of a bipolar spindle. Furthermore, p34cdc2 is a key component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation.[19][20] The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[19][21] p34cdc2 activity is required to maintain the SAC arrest; inhibition of CDK1 can override the checkpoint.[20]
Quantitative Analysis of p34cdc2/CDK1 Activity and Substrate Phosphorylation
The activity of p34cdc2 is not a simple on/off switch but rather a dynamic process with varying thresholds required for different mitotic events.
| Parameter | G2 Phase | Mitosis (Prophase/Metaphase) | Reference |
| p34cdc2/CDK1 Activity | Low / Basal | High / Peak | [3][4] |
| Cyclin B Concentration | Increasing | Peak | [3][6] |
| Phosphorylation of p34cdc2 (Thr14/Tyr15) | High | Low | [10] |
| Phosphorylation of p34cdc2 (Thr161) | Present | Present | [7][12] |
A quantitative phosphoproteomics study in mitotic HeLa cells treated with CDK1 inhibitors provided a global view of its downstream targets.
| CDK1 Inhibitor | Number of Identified Phosphopeptides | Number of Identified Proteins | Number of Significantly Reduced Phosphopeptides (≥2.5-fold) | Number of Proteins with Significantly Reduced Phosphopeptides | Reference |
| Flavopiridol & RO-3306 | 24,840 | 4,273 | 1,215 | 551 | [14][16] |
Experimental Protocols for the Study of p34cdc2/CDK1
Investigating the function and regulation of p34cdc2 requires a variety of specialized techniques. Below are detailed methodologies for key experiments.
5.1. Cell Synchronization in Mitosis using Nocodazole
This protocol describes how to enrich a population of cultured cells in mitosis.
-
Cell Culture: Plate cells at a density that will not lead to over-confluence by the end of the experiment.
-
Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL.[15] Nocodazole is a microtubule-depolymerizing agent that activates the spindle assembly checkpoint, arresting cells in mitosis.[7]
-
Incubation: Incubate the cells for 10-16 hours.[15][22] The optimal incubation time should be determined empirically for each cell line.
-
Mitotic Shake-off: Mitotic cells round up and become less adherent. Gently tap the culture flask or plate to dislodge the mitotic cells.
-
Harvesting: Collect the detached cells by centrifugation. The resulting cell pellet will be highly enriched in mitotic cells.
-
Verification: Confirm the mitotic arrest by analyzing DNA content using flow cytometry (cells should have a 4N DNA content) and by observing chromosome condensation via microscopy after DAPI or Hoechst staining.
5.2. Immunoprecipitation of p34cdc2/CDK1
This protocol allows for the isolation of p34cdc2 and its associated proteins from cell lysates.
-
Cell Lysis: Lyse the synchronized mitotic cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Antibody Incubation: Centrifuge to remove the beads and incubate the supernatant with a primary antibody specific for p34cdc2/CDK1 for 1-2 hours or overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or used in kinase assays.
5.3. In Vitro Histone H1 Kinase Assay
This is a classic assay to measure the kinase activity of p34cdc2.
-
Immunoprecipitation: Perform immunoprecipitation of p34cdc2 from mitotic cell extracts as described above.
-
Kinase Reaction: Resuspend the washed beads in a kinase assay buffer containing Histone H1 as a substrate, MgCl2, and [γ-32P]ATP.[23][24]
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes with gentle agitation.[23]
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. The incorporation of 32P into Histone H1 can be visualized by autoradiography and quantified using a phosphorimager.
5.4. Western Blotting for Phospho-p34cdc2 (Tyr15)
This protocol is used to detect the inhibitory phosphorylation of p34cdc2.
-
Protein Extraction and Quantification: Prepare total protein lysates from cells at different cell cycle stages and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes p34cdc2 phosphorylated at Tyr15.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands on X-ray film or with a digital imaging system. A parallel blot should be probed with an antibody against total p34cdc2 as a loading control.
Conclusion
p34cdc2/CDK1 stands as the central coordinator of mitosis. Its intricate regulation through cyclin binding and phosphorylation ensures the precise timing and execution of mitotic events. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the complexities of p34cdc2 biology and to leverage this knowledge in the pursuit of novel therapeutic strategies targeting the cell division machinery. The continued investigation into the substrates and regulatory networks of p34cdc2 will undoubtedly unveil new layers of control in cell proliferation and offer new avenues for intervention in diseases characterized by aberrant cell division.
References
- 1. Mitotic entry: The interplay between Cdk1, Plk1 and Bora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC6 as a Key Inhibitory Regulator of CDK1 Activation Dynamics and the Timing of Mitotic Entry and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Cyclin B - Wikipedia [en.wikipedia.org]
- 6. The decision to enter mitosis: feedback and redundancy in the mitotic entry network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Chemical genetic analyses of quantitative changes in Cdk1 activity during the human cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aurorabiolabs.com [aurorabiolabs.com]
- 19. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 20. A p34(cdc2) survival checkpoint in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]
Methodological & Application
P34cdc2 Kinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle, particularly the G2/M transition.[1][2] Its activity is tightly controlled by association with regulatory subunits called cyclins (primarily cyclin A and cyclin B) and by a complex series of phosphorylation and dephosphorylation events.[3][4][5] Dysregulation of P34cdc2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This document provides detailed protocols for various methods to assay P34cdc2 kinase activity, enabling researchers to screen for inhibitors and elucidate its role in cellular processes.
P34cdc2 (CDK1) Signaling Pathway
The activity of P34cdc2 is intricately regulated to ensure orderly cell cycle progression. The kinase forms a complex with a cyclin partner, which is a prerequisite for its activation. Further regulation is achieved through phosphorylation. Inhibitory phosphorylation at Threonine-14 and Tyrosine-15 by Wee1 and Myt1 kinases keeps the complex inactive.[5] Activation is triggered by the dephosphorylation of these sites by the Cdc25 phosphatase. Additionally, an activating phosphorylation at Threonine-161 by the CDK-activating kinase (CAK) is required for full enzymatic activity.[4]
Comparison of P34cdc2 Kinase Activity Assay Methods
Several methods are available for measuring P34cdc2 kinase activity, each with its own advantages and disadvantages. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the availability of specific reagents and instrumentation.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrate |
| Radiometric Assay | Measures the incorporation of 32P from [γ-32P]ATP into a substrate.[6] | "Gold standard", direct measurement of enzymatic activity, high sensitivity. | Use of radioactivity, requires specialized handling and disposal, lower throughput. | Histone H1, synthetic peptides.[6][7] |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[8] | High sensitivity, wide dynamic range, amenable to high-throughput screening (HTS). | Indirect measurement, potential for interference from compounds affecting luciferase. | Recombinant proteins, synthetic peptides.[8] |
| Fluorescence-based (e.g., FP, FRET) | Detects the phosphorylation of a fluorescently labeled substrate through changes in fluorescence polarization (FP) or Förster resonance energy transfer (FRET).[9][10] | Non-radioactive, homogeneous format, suitable for HTS.[9] | Requires labeled substrates, potential for interference from fluorescent compounds.[10] | Fluorescently labeled synthetic peptides.[9] |
Experimental Protocols
Radiometric P34cdc2 Kinase Assay using Histone H1
This protocol describes a classic method for measuring P34cdc2 kinase activity by quantifying the transfer of a radiolabeled phosphate group to the substrate Histone H1.[6][11]
Materials:
-
Active P34cdc2/Cyclin B complex
-
Histone H1 (substrate)
-
5X Kinase Buffer (e.g., 250 mM MOPS, pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM EDTA, 5 mM DTT)
-
[γ-32P]ATP (10 μCi/μl)
-
ATP solution (10 mM)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
5 µl 5X Kinase Buffer
-
10 µl Histone H1 (1 mg/ml)
-
x µl active P34cdc2/Cyclin B (amount to be optimized)
-
ddH2O to a final volume of 24 µl
-
-
Initiate the reaction by adding 1 µl of [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 20 µl of 0.75% phosphoric acid.
-
Spot 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Wash once with acetone for 2 minutes.
-
Air dry the P81 paper.
-
Place the P81 paper in a scintillation vial, add 5 ml of scintillation cocktail, and measure the radioactivity using a scintillation counter.
Luminescence-Based P34cdc2 Kinase Assay (ADP-Glo™)
This protocol utilizes the ADP-Glo™ Kinase Assay system (Promega) to quantify kinase activity by measuring the amount of ADP produced.[8][12][13][14]
Materials:
-
Active P34cdc2/Cyclin B complex
-
Substrate (e.g., a suitable peptide or protein)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Set up the kinase reaction in a well of a white plate:
-
1 µl of test compound or vehicle (DMSO)
-
2 µl of P34cdc2/Cyclin B in Kinase Buffer
-
2 µl of substrate/ATP mix in Kinase Buffer
-
-
Incubate at room temperature for 60 minutes.[8]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. biosave.com [biosave.com]
- 3. Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cyclin B, p34cdc2, and H1-kinase activity in terminally differentiating lens fiber cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bioguider.com [bioguider.com]
- 12. promega.com [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. ulab360.com [ulab360.com]
Application Notes and Protocols for Recombinant p34cdc2 Kinase Fragment Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p34cdc2 kinase (also known as CDK1) is a key regulator of the cell cycle, and its activity is essential for the G2/M transition. The study of p34cdc2 is critical for understanding cell division, and it represents a significant target in oncology drug development. The production of active and pure recombinant p34cdc2 kinase fragments is often a prerequisite for high-throughput screening of potential inhibitors and for detailed biochemical and structural studies.
These application notes provide a comprehensive guide to the expression of a recombinant p34cdc2 kinase fragment in Escherichia coli and its subsequent purification using affinity chromatography. The protocols described herein focus on the widely used Glutathione S-Transferase (GST) and polyhistidine (His-tag) fusion systems, which facilitate high-yield, single-step affinity purification.
Data Presentation: Expected Yield and Purity
The expression and purification of recombinant proteins are influenced by numerous factors, including the expression vector, host strain, induction conditions, and the intrinsic properties of the target protein.[1] The following table summarizes typical quantitative data for the expression and purification of a tagged p34cdc2 fragment from a 1-liter E. coli culture. These values are representative and may vary between experiments.
| Parameter | GST-p34cdc2 Fragment | His-p34cdc2 Fragment | Reference |
| Expression System | pGEX Vector in E. coli BL21(DE3) | pET Vector in E. coli BL21(DE3) | [2][3] |
| Typical Culture Volume | 1 Liter | 1 Liter | [4] |
| Induction Conditions | 0.1-0.5 mM IPTG, 18-25°C, Overnight | 0.5-1.0 mM IPTG, 18-30°C, 4-16 hours | [5][6] |
| Expected Protein Yield | 1 - 10 mg/L | 5 - 20 mg/L (highly variable) | [7][8] |
| Purity after Affinity Step | >90% | >90% | [9][10] |
| Affinity Resin | Glutathione Agarose | Ni-NTA or Co-Talon Agarose | [6][9] |
| Elution Method | 10-20 mM Reduced Glutathione | 250-500 mM Imidazole | [5][11] |
Signaling Pathway: Activation of p34cdc2 Kinase
The activity of p34cdc2 is tightly regulated by phosphorylation and its association with regulatory cyclin subunits.[12] For the kinase to be active, it must be phosphorylated on a key threonine residue (Thr161) and dephosphorylated on inhibitory threonine (Thr14) and tyrosine (Tyr15) residues.[12][13][14] Understanding this pathway is crucial for producing a functionally active recombinant kinase.
Experimental Workflow for Expression and Purification
The overall process involves transforming an E. coli expression host with a plasmid containing the p34cdc2 fragment, inducing protein expression, lysing the cells, and purifying the tagged protein using affinity chromatography.
Experimental Protocols
Protocol 1: Expression of GST/His-tagged p34cdc2 Fragment in E. coli
This protocol describes the induction of protein expression in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) strain harboring the pGEX-p34cdc2 or pET-p34cdc2 expression plasmid.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., Ampicillin at 100 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.
-
Incubator shaker.
-
Spectrophotometer.
Method:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony from a fresh transformation plate.
-
Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
-
The next morning, use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in a 2.5 L baffled flask. The starting optical density at 600 nm (OD600) should be ~0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8 (mid-log phase).
-
To improve protein solubility, cool the culture by placing it on ice for 15-20 minutes.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[5]
-
Continue to incubate the culture at a reduced temperature, for example, 18°C, for 16-20 hours with shaking.[5] This lower temperature often enhances the yield of soluble protein.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of GST-tagged p34cdc2 Fragment
This protocol uses glutathione agarose affinity chromatography.
Materials:
-
GST Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[5]
-
Glutathione Agarose Resin.
-
GST Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.[5]
-
Lysozyme, DNase I.
-
Sonicator.
-
High-speed centrifuge.
Method:
-
Thaw the cell pellet from 1 L of culture on ice. Resuspend the pellet in 30-40 mL of ice-cold GST Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) until the suspension is no longer viscous. Add DNase I (~10 µg/mL) to reduce viscosity from DNA.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a fresh tube.
-
Add 1-2 mL of a 50% slurry of pre-equilibrated Glutathione Agarose resin to the lysate.
-
Incubate with gentle rocking at 4°C for 1-2 hours to allow the GST-tagged protein to bind to the resin.
-
Pellet the resin by centrifugation at 500 x g for 5 minutes. Discard the supernatant.
-
Wash the resin three times with 10-15 mL of ice-cold GST Lysis Buffer to remove non-specifically bound proteins.
-
To elute the protein, add 2-3 bed volumes of GST Elution Buffer to the resin. Incubate for 10 minutes at room temperature with gentle mixing.
-
Centrifuge at 500 x g for 5 minutes and collect the supernatant containing the purified protein. Repeat the elution step 2-3 times and pool the fractions.
-
Analyze the purified protein by SDS-PAGE.
Protocol 3: Purification of His-tagged p34cdc2 Fragment
This protocol uses Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
His Lysis/Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors.[11]
-
His Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.[11]
-
His Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[11]
-
Ni-NTA or other IMAC resin.
-
(Other materials as in Protocol 2).
Method:
-
Perform cell lysis and clarification as described in Protocol 2 (Steps 1-5), using the His Lysis/Binding Buffer.
-
Equilibrate 1-2 mL of Ni-NTA resin in a chromatography column with 5-10 column volumes of His Lysis/Binding Buffer.
-
Load the cleared lysate onto the column at a slow flow rate (~1 mL/min) to ensure efficient binding.
-
Wash the column with 10-20 column volumes of His Wash Buffer to remove contaminants. The slightly elevated imidazole concentration helps to elute weakly bound proteins.
-
Elute the His-tagged p34cdc2 fragment from the column by applying the His Elution Buffer. Collect 0.5-1.0 mL fractions.
-
Monitor the protein elution by measuring the absorbance at 280 nm or by performing a Bradford assay on the collected fractions.
-
Pool the fractions containing the highest concentration of protein.
-
Analyze the purity of the fractions by SDS-PAGE. For long-term storage, the protein buffer should be exchanged (e.g., via dialysis or a desalting column) into a buffer without imidazole.
Protocol 4: Kinase Activity Assay
This protocol provides a basic method to assess the functionality of the purified p34cdc2 fragment using Histone H1 as a substrate.
Materials:
-
Purified p34cdc2 fragment and its activating cyclin partner (if not co-expressed).
-
Histone H1 (substrate).
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
ATP solution (containing [γ-32P]ATP for radioactive detection).
-
SDS-PAGE loading buffer.
-
Phosphorimager or autoradiography film.
Method:
-
If the p34cdc2 fragment was expressed alone, it must be activated by incubation with its purified cyclin partner (e.g., Cyclin B) to form an active complex.
-
Set up the kinase reaction in a microcentrifuge tube on ice:
-
5 µL Kinase Assay Buffer (5x stock).
-
1-5 µg purified p34cdc2/cyclin complex.
-
2 µg Histone H1.
-
Add water to a final volume of 24 µL.
-
-
Initiate the reaction by adding 1 µL of ATP solution (containing [γ-32P]ATP).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated Histone H1 band, indicating kinase activity.
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-yield production, purification and characterization of functional human duodenal cytochrome b in an Escherichia coli system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GST fusion proteins [wwwuser.gwdguser.de]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. cube-biotech.com [cube-biotech.com]
- 8. High-yield production, purification and characterization of functional human duodenal cytochrome b in an Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Separation and purification of Escherichia coli-expressed human thymosin-α1 using affinity chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]
- 12. Regulation of p34cdc2 protein kinase activity by phosphorylation and cyclin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P34cdc2 Kinase Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2][3][4] Its activity is fundamental for the G2/M transition, initiating the complex series of events leading to mitosis. The kinase activity of P34cdc2 is tightly regulated through its association with regulatory subunits called cyclins, and by a series of activating and inhibitory phosphorylations.[5][6][7][8] Given its critical role in cell proliferation, P34cdc2 is a significant target for the development of novel anti-cancer therapeutics.[9]
These application notes provide detailed protocols for in vitro phosphorylation assays using the P34cdc2 kinase fragment, offering a robust system for studying kinase activity, identifying potential substrates, and screening for novel inhibitors.
Signaling Pathway and Regulation of P34cdc2
The activation of P34cdc2 is a multi-step process. It begins with the binding of a cyclin partner, typically Cyclin B for mitotic entry. This complex is then phosphorylated at an activating site (Threonine 161) by a CDK-activating kinase (CAK).[10] Concurrently, it is phosphorylated at inhibitory sites (Threonine 14 and Tyrosine 15) by Wee1 and Myt1 kinases.[7] The final activation step at the onset of mitosis is the dephosphorylation of these inhibitory sites by the Cdc25 phosphatase.[6]
Caption: Regulation of P34cdc2 Kinase Activity.
Experimental Protocols
Protocol 1: In Vitro Phosphorylation Assay using Histone H1
This protocol describes a classic method to measure the kinase activity of P34cdc2 using a generic substrate, Histone H1, and radiolabeled ATP.
Materials:
-
Active P34cdc2/Cyclin B complex
-
Histone H1 (from calf thymus)
-
Kinase Assay Buffer (5X): 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT, 5 mM EGTA
-
ATP Solution: 10 mM ATP in sterile water
-
[γ-³²P]ATP (10 μCi/μl)
-
Trichloroacetic Acid (TCA), 25%
-
Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing:
-
5 μl 5X Kinase Assay Buffer
-
2.5 μl Histone H1 (1 mg/ml stock)
-
X μl active P34cdc2/Cyclin B (amount to be optimized)
-
X μl sterile distilled water to a final volume of 24 μl.
-
-
Initiate the Reaction: Add 1 μl of a mix of cold ATP and [γ-³²P]ATP to each reaction tube. A final ATP concentration of 100-200 μM is recommended.
-
Incubation: Incubate the reaction tubes at 30°C for 20-30 minutes.
-
Stop the Reaction: Spot 20 μl of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform one final wash with acetone for 2 minutes to dry the papers.
-
-
Quantification: Place each dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: In Vitro Phosphorylation Assay using a Synthetic Peptide Substrate
This protocol utilizes a specific peptide substrate for a more targeted and potentially higher throughput assay format. A commonly used peptide is derived from the SV40 large T antigen.[11]
Materials:
-
Active P34cdc2/Cyclin B complex
-
P34cdc2 Substrate Peptide (e.g., sequence: ADAQHATPPKKKRKVEDPKDF)[12]
-
Kinase Assay Buffer (5X): 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT, 5 mM EGTA
-
ATP Solution: 10 mM ATP in sterile water
-
[γ-³²P]ATP (10 μCi/μl)
-
Phosphoric acid, 75 mM
-
Phosphocellulose paper (P81) or alternative capture method
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
10 μl 5X Kinase Assay Buffer
-
5 μl P34cdc2 Substrate Peptide (stock concentration to be optimized based on Km)
-
X μl active P34cdc2/Cyclin B
-
10 μl ATP mix (containing cold ATP and [γ-³²P]ATP to a final concentration of 100-200 μM)
-
Sterile distilled water to a final volume of 50 μl.
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination and Detection: Follow steps 4-6 from Protocol 1.
Protocol 3: Non-Radioactive Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol provides a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Active P34cdc2/Cyclin B complex
-
Substrate (Histone H1 or synthetic peptide)
-
Kinase Assay Buffer (as described previously, without DTT if using certain commercial kits)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. Each well should contain P34cdc2, substrate, ATP, and kinase buffer in a final volume of 25 μl.
-
Include a "no enzyme" control to determine background ADP levels.
-
Incubate at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Add 25 μl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 μl of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and therefore to the kinase activity.
Experimental Workflow Diagram
References
- 1. Smooth muscle cell proliferation. Expression and kinase activities of p34cdc2 and mitogen-activated protein kinase homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of p34cdc2 protein kinase during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation of p34cdc2 complex formation from phosphorylation and histone H1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cyclin B targets p34cdc2 for tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dephosphorylation and activation of a p34cdc2/cyclin B complex in vitro by human CDC25 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Differential expression and activity of p34cdc2 in cultured aortic adventitial fibroblasts derived from spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of synthetic peptide substrates for p34cdc2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qyaobio.com [qyaobio.com]
Application Notes and Protocols for P34cdc2 Kinase Specific Inhibitors in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of specific inhibitors targeting the P34cdc2 (also known as CDK1) kinase. P34cdc2 is a key regulator of the cell cycle, primarily active during the G2/M phase transition. Its inhibition is a significant area of research in oncology and cell biology. These guidelines offer comprehensive methodologies for evaluating inhibitor potency and cellular effects.
Introduction to P34cdc2 Kinase
P34cdc2, or Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle. Its activation is dependent on binding to regulatory subunits called cyclins, particularly Cyclin A and Cyclin B1. The P34cdc2/Cyclin B1 complex, also known as Maturation Promoting Factor (MPF), drives the cell into mitosis by phosphorylating a multitude of downstream substrates. Dysregulation of P34cdc2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Featured P34cdc2 Kinase Inhibitors
Several small molecule inhibitors have been identified that target the ATP-binding pocket of P34cdc2 with varying degrees of potency and selectivity. Below is a summary of commonly used inhibitors for in vitro studies.
Data Presentation: P34cdc2 Inhibitor Specificity
| Inhibitor | P34cdc2/CDK1 IC50 | Other Notable Kinase IC50s | Reference(s) |
| Roscovitine | 0.2 µM - 0.65 µM | CDK2 (0.7 µM), CDK5 (0.2 µM) | [1][2][3][4][5] |
| Olomoucine | 7 µM | CDK2 (7 µM), CDK5 (3 µM) | [6][7] |
| Olomoucine II | 7.6 µM | CDK2 (0.1 µM), CDK9 (0.06 µM) | [8] |
| Purvalanol A | 4 nM | CDK2 (35-70 nM), CDK4 (850 nM), CDK5 (75 nM) | [9][10][11] |
| Flavopiridol | ~100 nM | CDK2 (~100 nM), CDK4 (~100 nM) | [12][13] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
P34cdc2 Signaling Pathway
The activity of P34cdc2 is tightly regulated throughout the cell cycle. The following diagram illustrates the core regulatory pathway of P34cdc2.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for the in vitro evaluation of a novel P34cdc2 inhibitor involves a multi-step process, from initial biochemical assays to cellular characterization.
Experimental Protocols
Herein are detailed protocols for key experiments in the evaluation of P34cdc2 inhibitors.
Protocol 1: In Vitro P34cdc2 Kinase Assay (Radiometric)
This protocol is for determining the IC50 of an inhibitor against P34cdc2/Cyclin B1 using a radiometric filter binding assay.
Materials:
-
Active P34cdc2/Cyclin B1 enzyme
-
Histone H1 (as substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
-
Test inhibitor (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, active P34cdc2/Cyclin B1 enzyme, and Histone H1 substrate.
-
Serially dilute the test inhibitor in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for P34cdc2.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.[14]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell line treated with a P34cdc2 inhibitor using propidium iodide (PI) staining.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the P34cdc2 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16][17] An accumulation of cells in the G2/M phase is indicative of P34cdc2 inhibition.
Protocol 3: Western Blot Analysis of P34cdc2 Activity Markers
This protocol is for detecting changes in the levels of key cell cycle proteins and phosphorylation events following treatment with a P34cdc2 inhibitor.
Materials:
-
Treated cell pellets (from Protocol 2)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[18][19] A decrease in phospho-Histone H3 (Ser10) is a marker of reduced P34cdc2 activity, while changes in Cyclin B1 levels can also be informative.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Roscovitine, CDK Inhibitor - CD BioSciences [celluars.com]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olomoucine - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P34cdc2 Kinase Antibody in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of P34cdc2 kinase antibodies in Western blot analysis. P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key serine-threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the G2/M phase transition.[1][2][3] Accurate detection and quantification of P34cdc2 are essential for studies in cancer biology, cell cycle regulation, and drug development targeting cell division.
Summary of Quantitative Data for Western Blot Analysis
For optimal and reproducible results, it is critical to optimize experimental conditions. The following table summarizes recommended starting concentrations and other quantitative parameters for Western blot analysis of P34cdc2, based on information from various antibody suppliers.
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 1:250 - 1:5,000 (optimization required) | [2][3] |
| A starting dilution of 1:1,000 is commonly used. | [2][3][4] | |
| For purified antibodies, a starting concentration of 1 µg/ml is suggested if no dilution is provided. | [5] | |
| Secondary Antibody Dilution | 1:5,000 - 1:30,000 | [3] |
| Protein Load per Lane | 10 - 50 µg of total cell lysate | [3][6] |
| Positive Controls | HeLa, MCF-7, Jurkat, HEK293, A549, HL-60, Raji, K-562, or human colon carcinoma cell lysates | [1][2][3][7] |
| Negative Control | LEP fibroblast cell lysate | [1][2] |
| Observed Molecular Weight | ~34 kDa | [1][3][7] |
P34cdc2 Signaling Pathway
P34cdc2 (CDK1) is a central regulator of the cell cycle. Its activation is a tightly controlled process involving association with cyclins and a series of phosphorylation and dephosphorylation events. The kinase activity of P34cdc2 is negatively regulated by phosphorylation at Threonine-14 and Tyrosine-15, and positively regulated by phosphorylation at Threonine-161.[8][9] The critical step for mitotic entry is the dephosphorylation of Thr14 and Tyr15 by the cdc25 phosphatase.[10]
Experimental Workflow for Western Blot Analysis of P34cdc2
The following diagram outlines the key steps for performing a Western blot to detect P34cdc2.
Detailed Protocol for Western Blot Analysis of P34cdc2
This protocol provides a detailed methodology for the detection of P34cdc2 in cell lysates.
1. Reagents and Buffers
-
RIPA Lysis Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[6] Store at 4°C.
-
Protease and Phosphatase Inhibitor Cocktail: Add to lysis buffer immediately before use.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
2x Laemmli Sample Buffer: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8.[11]
-
Tris-Glycine-SDS Running Buffer (10x): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10x): 250 mM Tris, 1.92 M glycine. For 1x Transfer Buffer, add 20% methanol.
-
TBST (Tris-Buffered Saline with Tween 20): 20 mM Tris-HCl, 150 mM NaCl, 0.1% Tween 20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
2. Sample Preparation
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[11]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10^7 cells).[11]
-
Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new pre-cooled tube, avoiding the pellet. This is the total protein extract.
3. Protein Quantification
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Based on the concentration, calculate the volume needed for 10-50 µg of protein per lane.[6]
4. Sample Preparation for SDS-PAGE
-
To the calculated volume of protein extract, add an equal volume of 2x Laemmli sample buffer.[6]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Centrifuge briefly to collect the condensate. Samples can be used immediately or stored at -20°C.
5. SDS-PAGE and Protein Transfer
-
Load 10-50 µg of the denatured protein samples into the wells of a 10-12% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system in 1x Transfer Buffer.
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Dilute the P34cdc2 primary antibody in Primary Antibody Dilution Buffer (e.g., 1:1,000).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in Secondary Antibody Dilution Buffer (e.g., 1:10,000).
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Imaging
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. The expected band for P34cdc2 is at approximately 34 kDa.[1][3][7]
8. Troubleshooting
For issues such as no signal, high background, or non-specific bands, refer to standard Western blot troubleshooting guides.[13][14][15][16] Common solutions include optimizing antibody concentrations, adjusting blocking and washing times, and ensuring the use of fresh buffers and reagents.[15][16]
References
- 1. Cdc2 p34 Antibody (200-301-160) | Rockland [rockland.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Cdc2 p34 Antibody - 2BScientific [2bscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Mechanisms of p34cdc2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. sinobiological.com [sinobiological.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Immunoprecipitation of p34cdc2 Kinase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful immunoprecipitation (IP) of p34cdc2 kinase from cell lysates. The information herein is intended to guide researchers in isolating this key cell cycle regulator for subsequent analysis, such as kinase activity assays and Western blotting.
Introduction
The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2][3] Its activity is essential for the G2/M transition.[4] Dysregulation of p34cdc2 activity is often associated with uncontrolled cell proliferation and cancer. Therefore, the ability to specifically immunoprecipitate p34cdc2 is crucial for studying its function, regulation, and interaction with other proteins, as well as for screening potential therapeutic inhibitors.
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5] The resulting immunoprecipitated complex can then be used in a variety of downstream applications.
Data Presentation
The following tables summarize key quantitative parameters for the immunoprecipitation of p34cdc2, compiled from various sources. These values should be considered as starting points and may require optimization for specific experimental conditions.
Table 1: Antibody and Cell Lysate Concentrations
| Parameter | Recommended Range | Notes | Source(s) |
| Antibody Concentration | 1 - 10 µg per IP reaction | The optimal amount should be determined empirically. | [5][6][7] |
| Cell Lysate Concentration | 250 µg - 1.0 mg/ml | Dependent on the expression level of p34cdc2 in the cell type. | [8] |
| Cell Lysate Volume | 200 - 500 µl | [8][9] | |
| Total Protein per IP | 100 - 500 µg | [6] |
Table 2: Reagent Volumes and Incubation Times
| Reagent/Step | Recommended Volume/Time | Notes | Source(s) |
| Protein A/G Agarose Beads | 20 µl of 50% slurry | Pre-washing the beads is recommended to reduce non-specific binding. | [8][9] |
| Protein A/G Magnetic Beads | 20 µl of slurry | [8] | |
| Lysate Pre-clearing Incubation | 20 - 60 minutes at 4°C | This step is highly recommended to minimize background. | [8][9] |
| Antibody-Lysate Incubation | 1 hour to overnight at 4°C | Overnight incubation may increase yield but also background. | [5][9] |
| Immune Complex Capture | 1 - 3 hours at 4°C | [9] | |
| Wash Steps | 3 - 5 times with 500 µl wash buffer | Thorough washing is critical for removing non-specific proteins. | [9] |
Table 3: Kinase Assay Parameters (Post-Immunoprecipitation)
| Parameter | Recommended Value | Notes | Source(s) |
| Kinase Buffer Volume | 40 - 50 µl | [10] | |
| ATP Concentration | 30 µM | Can be adjusted based on the specific activity of the kinase. | [10] |
| Substrate Concentration | Varies (e.g., 100 µg/ml GST-cdk2 K33R) | The optimal concentration depends on the substrate used. Histone H1 is a common substrate. | [10] |
| Reaction Incubation | 20 - 30 minutes at 23-30°C | [10] |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of p34cdc2 kinase from cell lysates, followed by a general procedure for a subsequent kinase assay.
Materials and Reagents
-
Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/ml aprotinin, 1 µg/ml leupeptin, 1 mM Na3VO4, 1 mM NaF) immediately before use.[11]
-
Wash Buffer: (e.g., IP Lysis/Wash Buffer) 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4.
-
Antibody: Anti-p34cdc2/CDK1 antibody (monoclonal or polyclonal).
-
Control IgG: Normal IgG from the same species as the primary antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Kinase Assay Buffer (if applicable): 80 mM Na-β-glycerophosphate, 20 mM EGTA, 15 mM MgCl2, 1 mM DTT, pH 7.4.[10]
-
ATP Solution (if applicable): 10 mM ATP stock.
-
Kinase Substrate (if applicable): e.g., Histone H1 or a specific peptide substrate.
-
SDS-PAGE Sample Buffer.
Detailed Immunoprecipitation Protocol
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat as required for your experiment.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell monolayer (e.g., 1 ml for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA). Adjust the concentration to 1-2 mg/ml with lysis buffer.[11]
-
-
Pre-clearing the Lysate (Recommended):
-
To 500 µl of cell lysate, add 20 µl of a 50% slurry of Protein A/G beads.[9]
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-p34cdc2 antibody to the pre-cleared lysate. For a negative control, add the same amount of control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 20-30 µl of a 50% slurry of Protein A/G beads to each tube.
-
Incubate with gentle rotation for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 500 µl of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
For Western Blot Analysis: After the final wash, remove all supernatant and add 20-40 µl of 2X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes to dissociate the immunocomplexes from the beads. Centrifuge to pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
-
For Kinase Assay: After the final wash, resuspend the beads in kinase assay buffer.
-
p34cdc2 Kinase Assay Protocol (Post-IP)
-
After the final wash of the immunoprecipitation, resuspend the beads in 40 µl of 1X Kinase Buffer.
-
Add the desired substrate (e.g., 1 µg of Histone H1).
-
Initiate the kinase reaction by adding ATP to a final concentration of 30 µM, including [γ-³²P]ATP for radioactive detection if desired.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 20 µl of 3X SDS sample buffer.
-
Boil the samples for 5 minutes.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Analyze the results by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody against the substrate.
Visualizations
Signaling Pathway of p34cdc2 (CDK1) Activation
Caption: p34cdc2 (CDK1) activation at the G2/M transition.
Experimental Workflow for p34cdc2 Immunoprecipitation
Caption: Workflow for the immunoprecipitation of p34cdc2 kinase.
References
- 1. Cdc2 p34 Antibody - 2BScientific [2bscientific.com]
- 2. citeab.com [citeab.com]
- 3. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of p34cdc2 protein kinase during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. genetex.com [genetex.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. ulab360.com [ulab360.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: P34cdc2 Western Blotting
Welcome to the technical support center for P34cdc2 (CDK1) Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain clean and specific results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands in my P34cdc2 Western blot when the expected molecular weight is ~34 kDa?
Multiple bands in a P34cdc2 Western blot can arise from several factors, not necessarily from non-specific antibody binding. Here are the most common reasons:
-
Phosphorylation: P34cdc2 (CDK1) is a key cell cycle regulator, and its activity is tightly controlled by phosphorylation. Different phosphorylation states can lead to slight shifts in the protein's migration on an SDS-PAGE gel, resulting in the appearance of multiple bands. For instance, phosphorylation at Thr14 and Tyr15 keeps the kinase in an inactive state, and these phosphorylated forms may migrate differently than the active, dephosphorylated form.[1][2][3][4]
-
Protein Degradation: If samples are not handled properly or if protease inhibitors are omitted, P34cdc2 can be degraded by proteases, leading to the appearance of lower molecular weight bands.[5][6] Always use fresh lysates and consistently add protease inhibitors to your lysis buffer.
-
Splice Variants or Isoforms: While less common for CDK1, some proteins have different isoforms due to alternative splicing, which can result in bands of different molecular weights.[6][7]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[8] Using a highly specific monoclonal antibody can help mitigate this issue.[9]
Q2: What are the key phosphorylation sites on P34cdc2 that can affect its migration on a Western blot?
P34cdc2 has several key phosphorylation sites that regulate its activity and can cause shifts in its electrophoretic mobility. The most well-characterized sites are:
-
Inhibitory Phosphorylation: Phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) inhibits P34cdc2 activity. These modifications can cause the protein to migrate slower, appearing as a higher molecular weight band.[2][10]
-
Activating Phosphorylation: Phosphorylation at Threonine 161 (Thr161) is required for P34cdc2 kinase activity.[2]
The presence of different combinations of these phosphorylations can result in a "doublet" or even "triplet" of bands around the 34 kDa mark.
Q3: How can I confirm that the extra bands I am seeing are indeed phosphorylated forms of P34cdc2?
To confirm that the additional bands are due to phosphorylation, you can treat your protein lysate with a phosphatase enzyme, such as lambda protein phosphatase (λ-PPase), before running the Western blot. If the extra bands disappear or decrease in intensity after phosphatase treatment, it confirms that they are phosphorylated forms of P34cdc2.
Q4: I am not seeing any bands, or the signal is very weak. What should I do?
A weak or absent signal can be due to several factors. Here are some troubleshooting steps:
-
Check Protein Expression Levels: Ensure that your cell or tissue lysates are expected to express P34cdc2. You can use a positive control, such as HeLa cell lysate, to verify your experimental setup.
-
Optimize Antibody Concentrations: The concentration of both the primary and secondary antibodies is critical. Titrate your antibodies to find the optimal dilution.
-
Verify Protein Transfer: After transferring the proteins from the gel to the membrane, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
Check Reagent Activity: Ensure that your secondary antibody and detection reagents (e.g., ECL substrate) have not expired and are still active.
Troubleshooting Guide for Non-specific Bands
This section provides a systematic approach to troubleshooting non-specific bands in your P34cdc2 Western blot.
Summary of Potential Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Multiple Bands | Phosphorylation of P34cdc2 | Treat lysate with phosphatase to see if bands collapse into a single band. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer.[5][6] | |
| Non-specific antibody binding | Optimize primary and secondary antibody concentrations. Increase the stringency of the washing steps.[11] | |
| Too much protein loaded | Reduce the amount of protein loaded per lane.[11] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | |
| Bands at Incorrect Molecular Weight | Protein modifications (e.g., glycosylation) | Consult the literature for known post-translational modifications of P34cdc2.[7][11] |
| Protein multimers | Ensure complete denaturation of the sample by boiling in loading buffer with a reducing agent.[5] |
Detailed Experimental Protocol for P34cdc2 Western Blot
This protocol provides a general guideline. Optimization may be required for your specific experimental conditions.
1. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a 12% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
(Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
3. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P34cdc2 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizing Key Processes
P34cdc2 (CDK1) Signaling Pathway in Cell Cycle Regulation
Caption: Regulation of P34cdc2 (CDK1) activity at the G2/M transition.
Western Blot Troubleshooting Workflow for Non-specific Bands
Caption: A logical workflow for troubleshooting non-specific bands.
References
- 1. Activation of p34cdc2 protein kinase activity in meiotic and mitotic cell cycles in mouse oocytes and embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential phosphorylation of vertebrate p34cdc2 kinase at the G1/S and G2/M transitions of the cell cycle: identification of major phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential phosphorylation of vertebrate p34cdc2 kinase at the G1/S and G2/M transitions of the cell cycle: identification of major phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 6. sysy.com [sysy.com]
- 7. genuinbiotech.com [genuinbiotech.com]
- 8. LabXchange [labxchange.org]
- 9. Cdc2 p34 Antibody (200-301-160) | Rockland [rockland.com]
- 10. Mutations of p34cdc2 phosphorylation sites induce premature mitotic events in HeLa cells: evidence for a double block to p34cdc2 kinase activation in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
Preventing degradation of P34cdc2 kinase during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of P34cdc2 kinase during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of P34cdc2 kinase, leading to its degradation.
Problem: Low or no kinase activity in the final purified sample.
| Possible Cause | Suggested Solution |
| Proteolytic Degradation | Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer and maintain it throughout all purification steps.[1][2][3][4][5][6] Keep samples on ice or at 4°C at all times.[7] |
| Dephosphorylation | Include phosphatase inhibitors in your lysis buffer and subsequent purification buffers to maintain the active phosphorylation state of P34cdc2.[1][2][4][8] Key phosphorylation sites for human P34cdc2 activity are Threonine-161.[9] |
| Protein Instability/Unfolding | Optimize buffer conditions. Ensure the pH is stable, typically around 7.5.[10] Include stabilizing agents such as glycerol (20-50%) in the final storage buffer.[11] Use a suitable concentration of a reducing agent like DTT (1-2 mM) or TCEP to prevent oxidation.[10] |
| Inactive Kinase Preparation | The activity of commercial P34cdc2/cyclin B can vary. It is recommended to aliquot the kinase upon arrival, flash-freeze in liquid nitrogen, and store at -80°C for use within 6 months.[10] If in vitro phosphorylation is unsuccessful, test the activity of the kinase with a known substrate as a positive control.[10] |
| Incorrect Protein Folding | If expressing a recombinant protein, consider co-expressing with its cyclin partner (e.g., Cyclin B) and CDK-activating kinase (CAK) in the expression system (e.g., insect cells) to promote proper folding and activation.[12][13] |
Problem: Presence of multiple bands on SDS-PAGE, indicating degradation.
| Possible Cause | Suggested Solution |
| Insufficient Protease Inhibition | Increase the concentration of the protease inhibitor cocktail or use a cocktail specifically designed for the expression system (e.g., for insect or mammalian cells).[4][5] Consider adding specific inhibitors if you can identify the class of proteases causing the degradation. |
| Harsh Lysis Method | Use a gentler lysis method, such as dounce homogenization or hypotonic lysis, instead of sonication, which can generate heat and release proteases from cellular compartments. |
| Extended Purification Time | Streamline the purification protocol to minimize the time the protein is in a crude lysate. Work quickly and efficiently. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of P34cdc2 kinase degradation during purification?
A1: The most common causes are proteolytic cleavage by endogenous proteases released during cell lysis and dephosphorylation by phosphatases, which inactivates the kinase.[1][2][8] Protein instability due to suboptimal buffer conditions (pH, ionic strength) can also contribute to degradation and loss of activity.
Q2: What is the ideal buffer composition for purifying and storing P34cdc2?
A2: An ideal buffer should maintain a stable pH, typically between 7.0 and 8.0. A common buffer is Tris-HCl or HEPES at a concentration of 20-50 mM.[10] To maintain stability, include 100-250 mM NaCl, a reducing agent like 1-2 mM DTT, and 20-50% glycerol for long-term storage at -80°C.[10][11] It is also crucial to add fresh protease and phosphatase inhibitors.
Q3: Which protease inhibitors are most effective for preventing P34cdc2 degradation?
A3: A broad-spectrum protease inhibitor cocktail is highly recommended to inhibit multiple classes of proteases.[2][3][4] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. For a more targeted approach, you can create a custom cocktail. See the table below for common inhibitors and their targets.
Q4: How can I prevent dephosphorylation of P34cdc2 during purification?
A4: To prevent dephosphorylation, you must include phosphatase inhibitors in your lysis and purification buffers.[1][2][4] A cocktail of inhibitors targeting different types of phosphatases is most effective. Common phosphatase inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate.
Q5: My P34cdc2 is expressed in insect cells. Are there any specific considerations?
A5: Yes, insect cells can have high endogenous protease activity. Using a protease inhibitor cocktail specifically formulated for insect cell lysates is advisable.[6] Co-expression with a cyclin partner and CAK in the baculovirus system can improve the yield of active, stable kinase.[12][13]
Quantitative Data: Protease and Phosphatase Inhibitors
The following table summarizes common inhibitors used to prevent protein degradation and dephosphorylation. The effectiveness of a particular inhibitor is dependent on the specific proteases and phosphatases present in the cell lysate.
| Inhibitor | Target Class | Typical Working Concentration | Solubility |
| AEBSF | Serine Proteases | 0.2 - 1.0 mM | Water |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Water |
| Leupeptin | Serine & Cysteine Proteases | 1 - 10 µM | Water |
| Pepstatin A | Aspartic Proteases | 1 µM | Ethanol/Methanol |
| E-64 | Cysteine Proteases | 1 - 10 µM | Water |
| EDTA/EGTA | Metalloproteases | 1 - 5 mM | Water |
| PMSF | Serine Proteases | 0.1 - 1.0 mM | Methanol/Ethanol |
| Sodium Fluoride | Serine/Threonine Phosphatases | 1 - 10 mM | Water |
| Sodium Orthovanadate | Tyrosine Phosphatases | 1 mM | Water |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10 - 20 mM | Water |
This table is a general guide. Optimal concentrations should be determined empirically for your specific application.[1][2]
Experimental Protocols
Protocol 1: Lysis Buffer Preparation for P34cdc2 Purification
This protocol provides a starting point for a lysis buffer designed to maintain the integrity and activity of P34cdc2 kinase.
Materials:
-
Tris-HCl or HEPES buffer (1 M stock, pH 7.5)
-
NaCl (5 M stock)
-
EDTA (0.5 M stock, pH 8.0)
-
DTT (1 M stock)
-
Glycerol
-
Protease Inhibitor Cocktail (e.g., 100X commercial stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X commercial stock)
-
Nuclease (e.g., DNase I)
-
Ultrapure water
Procedure:
-
To prepare 100 mL of lysis buffer, combine the following in a sterile container:
-
5 mL of 1 M Tris-HCl or HEPES (final concentration: 50 mM)
-
3 mL of 5 M NaCl (final concentration: 150 mM)
-
0.2 mL of 0.5 M EDTA (final concentration: 1 mM)
-
10 mL of Glycerol (final concentration: 10%)
-
Add ultrapure water to a final volume of ~98 mL.
-
-
Mix well and store at 4°C.
-
Immediately before use , add the following components to the required volume of lysis buffer:
-
DTT to a final concentration of 1 mM (e.g., 1 µL of 1 M stock per 1 mL of buffer).
-
Protease Inhibitor Cocktail to 1X final concentration (e.g., 10 µL of 100X stock per 1 mL of buffer).
-
Phosphatase Inhibitor Cocktail to 1X final concentration (e.g., 10 µL of 100X stock per 1 mL of buffer).
-
Nuclease to reduce viscosity from nucleic acid release (e.g., 10 µg/mL DNase I).
-
Protocol 2: Affinity Purification of GST-tagged P34cdc2
This is a general protocol for the purification of GST-tagged P34cdc2 kinase.
Materials:
-
Cell pellet expressing GST-P34cdc2
-
Lysis Buffer (from Protocol 1)
-
Wash Buffer (Lysis buffer without nuclease)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione)
-
Glutathione-agarose resin
-
Chromatography column
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication on ice or high-pressure cell disruption).
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
-
Incubate the clarified supernatant with pre-equilibrated glutathione-agarose resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column.
-
Wash the resin with 10-20 column volumes of ice-cold Wash Buffer.
-
Elute the GST-P34cdc2 with Elution Buffer. Collect fractions and keep them on ice.
-
Analyze the fractions by SDS-PAGE and Coomassie staining or Western blot to identify fractions containing the purified protein.
-
Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol).
-
Determine protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. 磷酸酶和蛋白酶抑制剂 [sigmaaldrich.com]
- 5. Protease Inhibitors [labome.com]
- 6. Protease Inhibitor Cocktail [promega.com]
- 7. biocompare.com [biocompare.com]
- 8. Dephosphorylation of cdc2 on threonine 161 is required for cdc2 kinase inactivation and normal anaphase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
How to solubilize and stabilize P34cdc2 kinase fragment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully solubilizing and stabilizing the P34cdc2 kinase fragment for experimental use.
Troubleshooting Guides
Problem 1: Low Solubility and Aggregation of P34cdc2 Fragment During Expression and Purification
Symptoms:
-
The P34cdc2 fragment is found predominantly in the insoluble pellet (inclusion bodies) after cell lysis.[1][2][3]
-
Visible precipitation or cloudiness is observed during purification steps.
-
Low yield of soluble protein after purification.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Rationale |
| High Protein Expression Rate | - Lower the induction temperature to 15-25°C.[4][5] - Reduce the concentration of the inducer (e.g., IPTG).[1][5] - Use a weaker promoter or a lower copy number plasmid.[1] | Slower expression rates can facilitate proper protein folding and prevent the accumulation of misfolded intermediates that are prone to aggregation.[4] |
| Suboptimal Buffer Conditions | - Adjust the pH of the lysis and purification buffers. - Increase the ionic strength of the buffer by adding 300-500 mM NaCl.[4] - Screen different buffer systems (e.g., Tris, HEPES, phosphate). | The solubility of a protein is highly dependent on the pH and ionic strength of the surrounding solution, which affect its surface charge and interactions.[6] |
| Formation of Disulfide Bonds | - Add reducing agents like DTT or β-mercaptoethanol (1-5 mM) to all buffers.[6] | Reducing agents prevent the formation of improper disulfide bonds, which can lead to aggregation, especially for proteins with cysteine residues.[6] |
| Hydrophobic Interactions | - Include non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., Tween-20) in the buffers.[6] - Add solubility-enhancing fusion tags like GST or MBP.[5] | These agents can help to shield hydrophobic patches on the protein surface, reducing self-association and aggregation.[6] |
| Protein Instability | - Add stabilizing osmolytes such as glycerol (10-20%), sucrose, or trehalose.[6] - Include a mixture of L-arginine and L-glutamate (e.g., 50 mM each) in the buffers.[6][7] | Osmolytes promote the native protein conformation. Arginine and glutamate can suppress aggregation by binding to charged and hydrophobic surfaces.[6][7] |
Problem 2: Loss of P34cdc2 Kinase Activity After Purification or During Storage
Symptoms:
-
The purified P34cdc2 fragment shows little to no kinase activity in functional assays.
-
Kinase activity decreases over time when the protein is stored.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Rationale |
| Improper Folding/Conformation | - Ensure the presence of necessary co-factors for kinase activity if any. - Co-express with its binding partner, Cyclin B, to promote the active conformation.[8][9] | P34cdc2 kinase activity is dependent on its association with a cyclin subunit.[8][10] The active complex requires specific phosphorylation events.[11][12][13] |
| Phosphorylation State | - Ensure the activating phosphorylation on Threonine 161 is present.[11][12][13] - Avoid dephosphorylation by phosphatases during purification by including phosphatase inhibitors in the lysis buffer. | The kinase activity of P34cdc2 is positively regulated by phosphorylation on Thr-161 and negatively regulated by phosphorylation on Thr-14 and Tyr-15.[11][12][13] |
| Oxidation | - Maintain a reducing environment by including DTT or β-mercaptoethanol in the storage buffer.[14] | Oxidation of cysteine residues can lead to conformational changes and loss of activity. |
| Proteolytic Degradation | - Add a protease inhibitor cocktail to the lysis buffer. | Prevents degradation of the kinase fragment by endogenous proteases released during cell lysis. |
| Suboptimal Storage Conditions | - Store the purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[8][14] - Add cryoprotectants like glycerol (20-50%) to the storage buffer.[14][15] | Repeated freezing and thawing can denature proteins. Cryoprotectants help to prevent the formation of ice crystals that can damage the protein structure.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for solubilizing and storing the this compound?
A1: The optimal buffer will be protein-specific, but a good starting point for the this compound is a buffer containing:
-
Buffer: 50 mM Tris-HCl or HEPES, pH 7.5
-
Salt: 150-500 mM NaCl[4]
-
Stabilizers: 10-20% Glycerol, 50 mM L-Arginine, and 50 mM L-Glutamate[6][7]
-
Additives: Protease and phosphatase inhibitors during purification.
Q2: How can I improve the yield of soluble this compound from E. coli?
A2: To improve the soluble yield:
-
Optimize Expression Conditions: Lower the growth temperature to 18-25°C after induction and reduce the inducer concentration.[4][5]
-
Use a Solubility-Enhancing Tag: Fuse the P34cdc2 fragment with a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[5]
-
Co-expression: Co-express the P34cdc2 fragment with its corresponding cyclin (e.g., Cyclin B) to promote the formation of a stable, soluble complex.[8]
-
Refolding from Inclusion Bodies: If the protein is still insoluble, it can be purified from inclusion bodies under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl) and then refolded by gradually removing the denaturant.[1][7]
Q3: My purified P34cdc2 fragment is soluble but inactive. What could be the reason?
A3: Inactivity in a soluble P34cdc2 fragment is often due to:
-
Lack of Cyclin: P34cdc2 kinase requires association with a cyclin partner for its activity.[8][10] Ensure that you are either co-expressing and co-purifying the complex or adding purified cyclin to your kinase assay.
-
Incorrect Phosphorylation State: The kinase activity of P34cdc2 is regulated by phosphorylation. It requires an activating phosphorylation at Thr-161 and dephosphorylation at inhibitory sites (Thr-14 and Tyr-15).[11][12][13] You may need to treat your purified fragment with an activating kinase or a phosphatase that removes the inhibitory phosphorylations.
-
Misfolding: Even if soluble, the protein might not be in its native, active conformation. Try different buffer additives during purification and storage that are known to stabilize protein structure.
Q4: What are the recommended storage conditions for the this compound?
A4: For long-term storage and to preserve activity:
-
Aliquoting: Prepare small, single-use aliquots to avoid multiple freeze-thaw cycles, which can denature the protein.[8][14]
-
Storage Buffer: Use a buffer containing a cryoprotectant like 20-50% glycerol.[14][15] Also, include a reducing agent like 1-5 mM DTT.
-
Concentration: It is generally better to store proteins at a higher concentration (e.g., >1 mg/mL) as this can reduce loss due to adsorption to the storage tube surface.
Experimental Protocols & Visualizations
Protocol: Histone H1 Kinase Assay for P34cdc2 Activity
This protocol is a common method to measure the kinase activity of P34cdc2 using Histone H1 as a substrate.[10][16]
-
Prepare the Kinase Reaction Mixture:
-
Initiate the Reaction:
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
-
Stop the Reaction:
-
Add an equal volume of 2X SDS-PAGE sample buffer to stop the reaction.
-
-
Analyze the Results:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated Histone H1. The intensity of the band corresponds to the kinase activity.
-
Diagrams
Caption: P34cdc2 (MPF) Activation Signaling Pathway.
Caption: Troubleshooting Workflow for Protein Solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Growth condition-induced precocious activation of p34cdc2 kinase inhibits the expression of developmental competence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Mechanisms of p34cdc2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human CDK1/Cyclin B, His Tag Recombinant Protein (PV3292) [thermofisher.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. A novel p34cdc2-binding and activating protein that is necessary and sufficient to trigger G2/M progression in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating p34cdc2 Kinase Assay Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the specificity of p34cdc2/CDK1 kinase assays. Ensuring that an assay is specific for p34cdc2 is critical for accurately interpreting experimental results and for the successful development of targeted therapeutics. This document outlines key validation strategies, presents comparative data for different assay formats and inhibitor specificities, and provides detailed experimental protocols.
The Critical Need for Specificity in p34cdc2 Kinase Assays
p34cdc2 (also known as CDK1) is a key regulator of the cell cycle, primarily controlling the G2/M transition.[1] Its activity is tightly regulated by phosphorylation and its association with cyclins A and B.[2][3] Given the high degree of homology within the cyclin-dependent kinase (CDK) family, particularly with CDK2, assays designed to measure p34cdc2 activity can be prone to cross-reactivity.[4] This lack of specificity can lead to misleading results, potentially causing the misinterpretation of a compound's mechanism of action or the inaccurate identification of a biological pathway. Therefore, rigorous validation of assay specificity is paramount.
Comparative Analysis of Kinase Assay Formats
The choice of assay format can significantly impact the specificity, throughput, and cost of p34cdc2 kinase activity measurements. Below is a comparison of commonly used formats.
| Assay Format | Principle | Advantages | Disadvantages | Typical Signal-to-Background Ratio |
| Radiometric Assay | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[5] | Gold standard, directly measures enzymatic activity, high sensitivity. | Requires handling of radioactive materials, low throughput, wash steps required.[5] | High |
| Fluorescence-Based Assays (e.g., FRET, FP) | Detects changes in fluorescence upon substrate phosphorylation.[6][7] | Homogeneous "mix-and-read" format, amenable to high-throughput screening (HTS).[8] | Susceptible to interference from fluorescent compounds, may require modified substrates.[5] | Moderate to High |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[9] | High sensitivity, broad dynamic range, homogeneous format suitable for HTS.[9] | Indirect measurement of kinase activity, susceptible to inhibition of the luciferase enzyme. | High |
| Mobility Shift Assay | Separates phosphorylated and non-phosphorylated substrates based on charge or size. | High precision, can use native substrates. | Lower throughput, may require specialized instrumentation. | High |
Validating Specificity: A Multi-pronged Approach
A robust validation of p34cdc2 kinase assay specificity involves several key experiments:
-
Inhibitor Profiling: Testing a panel of known kinase inhibitors with varying selectivity profiles is a cornerstone of specificity validation. By comparing the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) of a test compound against p34cdc2 and other related kinases, a selectivity profile can be established.
-
Use of Inactive Mutants: A catalytically inactive "dead" mutant of p34cdc2 can serve as a negative control. A specific assay should show no signal in the presence of the inactive mutant.
-
Substrate Specificity: While many assays use generic substrates like histone H1, testing a more specific peptide substrate can enhance assay specificity.
-
Immunodepletion: Removing p34cdc2 from a complex sample (e.g., cell lysate) using a specific antibody should lead to a significant reduction in the measured kinase activity.
Comparative Selectivity of Common CDK Inhibitors
The following table presents a summary of the half-maximal inhibitory concentrations (IC50) for several well-characterized CDK inhibitors against a panel of CDKs. This data is crucial for selecting appropriate tool compounds to probe p34cdc2 function and for validating assay specificity.
| Inhibitor | p34cdc2 (CDK1) IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) |
| Flavopiridol | 30 | 100 | 20 | - | 60 | 10 |
| Roscovitine | 650 | 700 | >100,000 | 160 | >100,000 | - |
| AT7519 | 190 | 44 | 67 | 18 | - | <10 |
| P276-00 | 79 | 224 | 63 | - | - | 20 |
| Palbociclib (PD-0332991) | >10,000 | >10,000 | 11 | - | 16 | - |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 |
| Ribociclib (LEE011) | - | - | 10 | - | 39 | - |
| Abemaciclib | - | - | 2 | - | 10 | - |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are compiled from various sources for comparative purposes.[10][11][12]
Experimental Protocols
Protocol 1: Determination of Inhibitor IC50 Values for p34cdc2
This protocol describes a typical radiometric filter-binding assay to determine the IC50 of a test compound for p34cdc2.
Materials:
-
Purified active p34cdc2/cyclin B enzyme
-
Histone H1 substrate
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
-
Test inhibitor (serially diluted)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, histone H1 (1 mg/mL), and purified p34cdc2/cyclin B (e.g., 20-50 ng).
-
Add serial dilutions of the test inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Wash once with ethanol and allow the paper to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cross-Reactivity Profiling Against Other Kinases
To assess specificity, repeat the IC50 determination protocol with a panel of other kinases, particularly those from the CDK family (e.g., CDK2, CDK4, CDK5, CDK9). The ratio of the IC50 for the off-target kinase to the IC50 for p34cdc2 provides a measure of selectivity.
Visualizing Key Concepts
p34cdc2 Signaling Pathway
Caption: Simplified p34cdc2 activation pathway at the G2/M transition.
Experimental Workflow for Assay Specificity Validation
Caption: A logical workflow for validating the specificity of a p34cdc2 kinase assay.
References
- 1. Regulation of p34cdc2 protein kinase during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the p34 CDC2 protein kinase at the start of S phase in the human cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of p34cdc2 protein kinase activity by phosphorylation and cyclin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. caymanchem.com [caymanchem.com]
- 9. promega.com [promega.com]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
S Phase Kinase Showdown: p34cdc2 (CDK1) vs. CDK2 Activity
A Comparative Guide for Researchers in Cell Cycle Regulation and Drug Development
The precise orchestration of DNA replication during the S phase of the cell cycle is paramount for maintaining genomic integrity. Central to this regulation are the cyclin-dependent kinases (CDKs), with p34cdc2 (CDK1) and CDK2 taking center stage. While historically CDK2 has been considered the primary driver of S phase, emerging evidence reveals a more intricate interplay, with both kinases exhibiting distinct and overlapping roles. This guide provides an objective comparison of p34cdc2 and CDK2 kinase activity during S phase, supported by experimental data and detailed protocols to aid researchers in this critical field.
At a Glance: p34cdc2 vs. CDK2 in S Phase
| Feature | p34cdc2 (CDK1) | CDK2 |
| Primary Cyclin Partners | Cyclin A, Cyclin B | Cyclin E, Cyclin A[1][2] |
| Timing of Activation | Late S phase and G2/M[3][4][5] | G1/S transition and throughout S phase[6][7] |
| Primary Role in S Phase | Activation of late-firing replication origins[3][4] | Initiation of DNA replication at early-firing origins[4][8] |
| Substrate Specificity | Broad, including mitotic substrates | More restricted to S phase-specific substrates[3] |
| Kinase Activity Peak | G2/M phase | S phase[7] |
| Redundancy | Can compensate for the loss of CDK2 to drive S phase[3][9][10] | Can support S phase completion in the absence of active CDK1[3] |
Deep Dive: Unraveling Kinase Dynamics in S Phase
The progression through S phase is not monolithic but rather a temporally ordered process of activating replication origins. The distinct activation kinetics of CDK2 and p34cdc2, complexed with their respective cyclin partners, are thought to orchestrate this sequence.
CDK2: The Initiator
CDK2, primarily in complex with cyclin E, is activated at the G1/S transition and is crucial for initiating DNA replication.[1][6][8] Its activity rises through early S phase, where it then associates with cyclin A.[7] The CDK2/cyclin E complex phosphorylates several key substrates to facilitate the assembly of the pre-initiation complex (pre-IC) at replication origins.[8] Subsequently, the CDK2/cyclin A complex is thought to be responsible for firing these early origins.[4]
p34cdc2 (CDK1): The Latecomer with a Crucial Role
While p34cdc2 (CDK1) is most renowned for its role in driving mitosis, it also plays a significant, albeit later, role in S phase.[11][12] The p34cdc2/cyclin A complex becomes active in late S phase and is implicated in the firing of late replication origins.[3][4] This sequential activation of CDK2 and then p34cdc2 ensures a proper temporal order of origin firing.[4] Studies have shown that while CDK2 has a competitive advantage for binding cyclin A early in S phase, p34cdc2/cyclin A complexes begin to accumulate as cells progress towards G2.[5]
Experimental Protocols: Measuring Kinase Activity
Accurate measurement of p34cdc2 and CDK2 kinase activity is fundamental to understanding their roles in S phase. The following are generalized protocols for immunoprecipitation-kinase assays, a common method used in the cited literature.
Immunoprecipitation
This procedure isolates the specific kinase of interest from a cell lysate.
-
Cell Lysis: Synchronized cells in S phase are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the kinase's activity and phosphorylation state.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to either p34cdc2 or CDK2. This antibody will bind to its target kinase.
-
Immunocomplex Precipitation: Protein A/G-agarose or magnetic beads are added to the lysate-antibody mixture. These beads bind to the antibody, and the entire complex (beads-antibody-kinase) is then pelleted by centrifugation.
-
Washing: The pellet is washed multiple times with lysis buffer to remove non-specifically bound proteins.
In Vitro Kinase Assay
This assay measures the ability of the immunoprecipitated kinase to phosphorylate a substrate.
-
Reaction Setup: The washed immunoprecipitate is resuspended in a kinase assay buffer containing a substrate (commonly histone H1), and a source of phosphate, typically [γ-³²P]ATP.[13][14][15][16][17][18][19]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 20-30 minutes). During this time, the active kinase will transfer the radiolabeled phosphate from ATP to the histone H1 substrate.
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection and Quantification: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager screen. The amount of incorporated radiolabel in the histone H1 band is quantified to determine the kinase activity.
Signaling Pathways and Regulation
The activities of both p34cdc2 and CDK2 are tightly regulated by a network of activating and inhibitory signals.
Conclusion
The regulation of S phase is a complex process governed by the sequential and coordinated activities of both p34cdc2 (CDK1) and CDK2. While CDK2 is the primary initiator of DNA replication, p34cdc2 plays a critical role in the firing of late replication origins. Their partially redundant functions also provide a robust system that can tolerate fluctuations in the activity of a single kinase. For researchers in drug development, understanding the distinct and overlapping roles of these kinases is crucial for designing specific and effective inhibitors that can target aberrant cell cycle progression in diseases such as cancer. The experimental protocols and pathways outlined in this guide provide a foundational framework for further investigation into the intricate world of S phase regulation.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human cyclin-dependent kinase 2 is activated during the S and G2 phases of the cell cycle and associates with cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Involvement of p34cdc2 in establishing the dependency of S phase on mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p34cdc2: the S and M kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cdk2 kinase assay [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Comparing P34cdc2 inhibitors' potency and selectivity
A Comparative Guide to P34cdc2 (CDK1) Inhibitors: Potency and Selectivity
This guide provides a detailed comparison of three prominent inhibitors of P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1): Flavopiridol, RO-3306, and Purvalanol A. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle.
Introduction to P34cdc2 (CDK1)
P34cdc2 is a key serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the G2/M transition.[1][2][3] Its activity is tightly controlled by association with regulatory subunits called cyclins, primarily cyclin B, and by a series of phosphorylation and dephosphorylation events.[4][5][6][7] The kinase activity of the P34cdc2/cyclin B complex is essential for initiating mitosis.[8][9] Dysregulation of P34cdc2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[10][11]
Comparative Analysis of P34cdc2 Inhibitors
The following sections detail the potency and selectivity of Flavopiridol, RO-3306, and Purvalanol A. The data presented is compiled from various in vitro kinase assays.
Data Presentation
| Inhibitor | Target | Potency (IC50/Ki) | Other CDKs Inhibited (Potency) |
| Flavopiridol | P34cdc2 (CDK1) | IC50: 30 nM[11][12] | CDK2 (IC50: 170 nM), CDK4 (IC50: 100 nM), CDK6 (IC50: 60 nM), CDK9 (IC50: 20 nM)[11][12][13] |
| RO-3306 | P34cdc2 (CDK1) | Ki: 20 nM[14][15][16] | CDK1/cyclin B1 (Ki: 35 nM), CDK1/cyclin A (Ki: 110 nM), CDK2/cyclin E (Ki: 340 nM), CDK4/cyclin D (Ki: >2000 nM)[15][16] |
| Purvalanol A | P34cdc2 (cdc2-cyclin B) | IC50: 4 nM[17] | cdk2-cyclin A (IC50: 70 nM), cdk2-cyclin E (IC50: 35 nM), cdk4-cyclin D1 (IC50: 850 nM)[17] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][9] Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.
Caption: P34cdc2 (CDK1) signaling pathway and points of inhibition.
References
- 1. Regulation of p34cdc2 protein kinase during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the p34 CDC2 protein kinase at the start of S phase in the human cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor beta 1 inhibition of p34cdc2 phosphorylation and histone H1 kinase activity is associated with G1/S-phase growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. selleckchem.com [selleckchem.com]
Navigating Specificity: A Comparative Guide to p34cdc2 (CDK1) Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comparative analysis of commercially available antibodies targeting p34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), with a focus on their cross-reactivity with other cyclin-dependent kinases (CDKs). The selection of a highly specific antibody is critical for accurately studying the distinct roles of CDK1 in cell cycle regulation and its potential as a therapeutic target.
The accurate detection and quantification of p34cdc2 are essential for understanding its function in the G2/M phase transition of the cell cycle. However, the high degree of homology among the CDK family members, particularly within the catalytic domain, presents a significant challenge for antibody specificity. Cross-reactivity with other CDKs, such as CDK2, CDK4, and CDK6, can lead to misinterpretation of experimental results, confounding studies on cell cycle control and the development of targeted cancer therapies. This guide summarizes available data on the performance of several p34cdc2 antibodies, provides detailed experimental protocols for in-house validation, and offers a visual representation of key pathways and workflows.
Comparative Analysis of p34cdc2 Antibodies
The following table summarizes the specificity and potential cross-reactivity of several commercially available p34cdc2 antibodies based on manufacturer datasheets and published literature. It is critical to note that comprehensive, direct comparative data is not always available, and in-house validation is strongly recommended.
| Antibody (Clone/ID) | Manufacturer | Type | Immunogen | Reported Cross-Reactivity with other CDKs | Other Reported Cross-Reactivity |
| Cdc2 p34 (17) | Santa Cruz Biotechnology | Monoclonal (mouse) | Amino acids 224-230 of human Cdc2 p34 | No data provided on cross-reactivity with other CDKs. | Cross-reacts with Cep152 [1] |
| Anti-CDK1 (ab18) | Abcam | Monoclonal (mouse) | Near C-terminus of human CDK1 | No data provided on cross-reactivity with other CDKs. | Cross-reacts with Cep152 [1] |
| cdc2 (#9112) | Cell Signaling Technology | Polyclonal (rabbit) | Synthetic peptide around Tyr15 of human cdc2 | May cross-react with CDK2 and CDK3 based on sequence similarity. | Not reported. |
| Anti-CDC2 (p34) (POH-1) | Rockland Immunochemicals | Monoclonal (mouse) | Recombinant human p34cdc2 fusion protein | Not cross-reactive with other cyclin-dependent kinases. [2] | Not reported. |
| CDK1-Specific (19532-1-AP) | Proteintech | Polyclonal (rabbit) | Human CDK1 peptide | May have cross-reaction with CDK2. | Not reported. |
| CDK1 (HPA003387) | Atlas Antibodies | Polyclonal (rabbit) | Recombinant Human Protein | No data provided on cross-reactivity with other CDKs. | Specific for CDK1 (did not cross-react with Cep152 in a comparative study[1]). |
| CDK1 (610038) | BD Biosciences | Monoclonal (mouse) | Human CDK1 | No data provided on cross-reactivity with other CDKs. | Specific for CDK1 (did not cross-react with Cep152 in a comparative study[1]). |
Note: The information presented is based on available data and may not be exhaustive. The performance of an antibody can vary depending on the experimental conditions.
Experimental Validation of Antibody Specificity
Researchers should independently validate antibody specificity for their intended application. Western blotting using a panel of recombinant CDK proteins or lysates from cells overexpressing individual CDKs is the gold standard for assessing cross-reactivity.
Key Experimental Protocols
1. Western Blotting Protocol for Assessing Cross-Reactivity
This protocol describes how to test a p34cdc2 antibody against lysates from cells overexpressing different CDK family members.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect HEK293T cells with expression plasmids for human CDK1, CDK2, CDK4, CDK5, and CDK6 (each with a tag, e.g., Myc or DDK) using a suitable transfection reagent.[1] Use an empty vector as a negative control.
-
Culture the transfected cells for 48 hours before harvesting.[1]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in modified RIPA buffer (25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1mM EDTA, 1x Protease Inhibitor Cocktail, 1mM PMSF, 1mM Na3VO4).[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of each cell lysate by boiling in 1X Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary p34cdc2 antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.[3] A specific antibody should only detect a band in the lane with the CDK1 overexpression lysate.
-
2. Immunoprecipitation (IP) Protocol
This protocol can be used to assess if the antibody can specifically pull down its target protein from a complex mixture.
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, but use a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 10% glycerol with protease and phosphatase inhibitors).[4]
-
-
Immunoprecipitation:
-
Pre-clear 500 µg to 1 mg of cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.[5]
-
Incubate the pre-cleared lysate with 2-5 µg of the primary p34cdc2 antibody (or a negative control IgG) overnight at 4°C with gentle rotation.[6]
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[6]
-
Pellet the beads using a magnetic stand and wash them three to five times with cold IP lysis buffer.[7]
-
Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using the same p34cdc2 antibody or an antibody against a known interaction partner (e.g., Cyclin B1).
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological context of p34cdc2.
Caption: Workflow for Antibody Cross-Reactivity Testing.
Caption: p34cdc2/Cyclin B Activation at G2/M Transition.
Conclusion and Recommendations
The selection of a specific p34cdc2 antibody is a critical step for obtaining reliable and reproducible data. This guide highlights that while some manufacturers claim high specificity for their p34cdc2 antibodies, such as the Rockland POH-1 clone[2], others acknowledge potential cross-reactivity with CDK2/3. Furthermore, published studies have demonstrated unexpected cross-reactivity of some widely used p34cdc2 antibodies with non-CDK proteins like Cep152, underscoring the necessity of rigorous validation.[1]
Recommendations for Researchers:
-
Prioritize Antibodies with Validation Data: Whenever possible, select antibodies that provide specific data on cross-reactivity testing against other CDK family members.
-
Perform In-House Validation: Always validate a new antibody lot in your specific application and experimental system. The Western blot protocol provided in this guide serves as a robust starting point.
-
Use Appropriate Controls: Include positive controls (e.g., lysates from cells overexpressing p34cdc2) and negative controls (e.g., lysates from cells where p34cdc2 is knocked down, or lysates overexpressing other CDKs) in your experiments.
-
Consider the Immunogen: Antibodies raised against unique epitopes outside of the highly conserved kinase domain may offer better specificity.
-
Critically Evaluate Published Data: When relying on antibodies used in previous studies, carefully examine the validation data presented in those publications.
By carefully selecting and validating p34cdc2 antibodies, researchers can ensure the accuracy of their findings and contribute to a more complete understanding of cell cycle regulation and its role in disease.
References
- 1. origene.com [origene.com]
- 2. Cdc2 p34 Antibody (200-301-160) | Rockland [rockland.com]
- 3. bosterbio.com [bosterbio.com]
- 4. CDK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Cdc2 p34 Antibody - 2BScientific [2bscientific.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. (sc-54) Cdc2 p34 Antibody (17) - Santa Cruz Biotechnology - CiteAb [citeab.com]
p34cdc2 Kinase: A Comparative Analysis of its Function in Normal and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a cornerstone of cell cycle regulation in eukaryotic cells. Its primary role is to orchestrate the entry into and progression through mitosis. In normal cells, the activity of p34cdc2 is exquisitely controlled, ensuring orderly cell division and the maintenance of genomic integrity. However, in cancer cells, this regulation is frequently disrupted, leading to uncontrolled proliferation, a hallmark of malignancy. This guide provides a comprehensive comparison of p34cdc2 kinase function in normal versus cancer cells, supported by experimental data and protocols, to aid researchers and drug development professionals in understanding and targeting this critical enzyme. Deregulation of CDK1 has been shown to be closely associated with tumorigenesis.[1][2]
Data Presentation: p34cdc2 Kinase in Normal vs. Cancer Cells
The following table summarizes the key differences in the expression, activity, regulation, and downstream effects of p34cdc2 kinase between normal and cancerous cells.
| Feature | Normal Cells | Cancer Cells | Supporting Data |
| Expression Levels | Tightly regulated and cell cycle-dependent; low in G1, increases through S and G2, peaks in M phase.[3] | Often constitutively overexpressed.[1][2][4][5][6] | - 79% of epithelial ovarian carcinomas showed positive staining for p34cdc2, while normal ovarian epithelium did not stain.[5][6]- 11 out of 12 gastric carcinoma cases (91.7%) showed higher p34cdc2 kinase activity in tumor tissues compared to non-neoplastic mucosa.[4]- Most CDKs demonstrate substantially higher expression in cancer tissues compared with normal tissues.[1][2] |
| Kinase Activity | Peaks sharply at the G2/M transition to drive mitosis and is rapidly inactivated upon mitotic exit.[3] | Often elevated and sustained throughout the cell cycle.[4][7] | - Higher cdc2 kinase activity is observed in almost all colonic carcinomas compared to non-neoplastic mucosa.[4] |
| Regulation | Strictly controlled by cyclins (A and B) and inhibitory phosphorylation at Threonine-14 and Tyrosine-15 by Wee1/Myt1 kinases, and activating phosphorylation at Threonine-161 by CAK.[8][9] | Dysregulated due to overexpression of cyclins, loss of inhibitory kinase function (e.g., Wee1), or overactivation of activating phosphatases (e.g., Cdc25).[10] | - Oncogenic Ras protein can inactivate p34cdc2, but this control is often lost in cancer.[10] |
| Upstream Signaling | Tightly linked to the completion of DNA replication and cell size control. | Often hijacked by oncogenic signaling pathways (e.g., Ras, Myc) that promote cell proliferation.[10][11][12] | - Alterations in RTK-RAS and Myc pathways are common in cancer and can lead to aberrant cell cycle entry.[13] |
| Downstream Targets | Phosphorylates a specific set of substrates to orchestrate mitotic events like nuclear envelope breakdown, chromosome condensation, and spindle formation. | May phosphorylate an expanded set of substrates, contributing to genomic instability and other cancer hallmarks. | - In cancer, hyperactive p34cdc2 can contribute to defects in chromosome segregation, leading to aneuploidy. |
| Cell Cycle Checkpoint Control | A crucial component of the G2/M checkpoint, ensuring that cells do not enter mitosis with damaged DNA. | Often contributes to checkpoint override, allowing cells with genomic abnormalities to divide.[7] | - A p34(cdc2) survival checkpoint is engendered by microtubule stabilization in cancer cells.[7] |
Experimental Protocols
Western Blot Analysis of p34cdc2 Protein Expression
Objective: To determine the relative expression levels of p34cdc2 protein in cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p34cdc2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
p34cdc2 Kinase Assay (using Histone H1 as a substrate)
Objective: To measure the enzymatic activity of p34cdc2 kinase.
Methodology:
-
Immunoprecipitation (Optional): Incubate cell lysates with an anti-p34cdc2 antibody to specifically pull down the kinase.
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add the immunoprecipitated p34cdc2 or cell lysate.
-
Add Histone H1 as a substrate.
-
Initiate the reaction by adding ATP (containing a small amount of radiolabeled [γ-³²P]ATP).
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding SDS sample buffer.
-
SDS-PAGE and Autoradiography:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated Histone H1.
-
-
Analysis: Quantify the radioactivity incorporated into the Histone H1 band.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Preparation: Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the DNA dye in individual cells.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Caption: p34cdc2 signaling pathway in normal cells.
Caption: Dysregulated p34cdc2 signaling in cancer cells.
Caption: Experimental workflow for a p34cdc2 kinase assay.
Caption: Consequences of p34cdc2 dysregulation in cancer.
Comparison with Other Cyclin-Dependent Kinases as Drug Targets
While p34cdc2 (CDK1) is a critical regulator of the G2/M transition, other CDKs play key roles at different stages of the cell cycle and have also emerged as important targets in cancer therapy.
-
CDK2: Primarily active during the G1/S transition and S phase, CDK2 is essential for the initiation of DNA replication.[14][15][16][17] Like CDK1, CDK2 activity is often dysregulated in cancer.[14][15][16] Several small-molecule CDK2 inhibitors have entered clinical trials.[14][15]
-
CDK4/6: These kinases are active in the G1 phase and are crucial for the restriction point transition.[18][19][20][21] The development of selective CDK4/6 inhibitors has been a major breakthrough in the treatment of certain cancers, particularly hormone receptor-positive breast cancer.[18][19][20][21][22][23][24][25][26]
| Kinase Target | Primary Cell Cycle Role | Status as a Drug Target | Approved Inhibitors (Examples) |
| p34cdc2 (CDK1) | G2/M transition, Mitosis | Under investigation; several inhibitors in preclinical and clinical development.[1][2][27][28][29][30][31][32] | None specifically targeting only CDK1. Pan-CDK inhibitors have been tested.[23][32][33] |
| CDK2 | G1/S transition, S phase | Actively being pursued, especially for cancers with cyclin E amplification.[14][15][16][17][34] | Several in clinical trials.[14][15] |
| CDK4/6 | G1 phase, Restriction point | Established target with approved drugs for specific cancer types.[18][19][20][21][22][23][24][25][26] | Palbociclib, Ribociclib, Abemaciclib.[21][23][26] |
Conclusion
The p34cdc2 kinase is a master regulator of mitosis whose function is tightly controlled in normal cells. In cancer, its dysregulation is a common event that drives uncontrolled cell proliferation and contributes to genomic instability. This makes p34cdc2 an attractive target for cancer therapy. Understanding the intricate differences in its regulation and function between normal and malignant cells is crucial for the development of effective and specific inhibitors. The comparison with other key cell cycle CDKs highlights the diverse strategies being employed to target the cell cycle machinery in cancer, with the success of CDK4/6 inhibitors providing a promising precedent for the development of therapies targeting other CDKs, including p34cdc2.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of the synthesis and activity of the major cyclin-dependent kinases, p34cdc2, p33cdk2, and p34cdk4, during cell cycle entry and progression in normal human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased expression of p34cdc2 and its kinase activity in human gastric and colonic carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of p34cdc2 protein kinase in epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. A p34(cdc2) survival checkpoint in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of p34cdc2 protein kinase during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncogenic Ras blocks cell cycle progression and inhibits p34cdc2 kinase in activated Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Cdc42 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncogenic Signaling Pathways in The Cancer Genome Atlas | NCI Genomic Data Commons [gdc.cancer.gov]
- 14. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. | Semantic Scholar [semanticscholar.org]
- 18. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. breastcancer.org [breastcancer.org]
- 20. komen.org [komen.org]
- 21. CDK4/6 Inhibitors: A New Era in Cancer Therapeutics [delveinsight.com]
- 22. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 23. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting CDK4/6 for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. bioengineer.org [bioengineer.org]
- 31. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. onclive.com [onclive.com]
- 34. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
Orthogonal methods to confirm P34cdc2 phosphorylation sites
A researcher's guide to confirming P34cdc2 phosphorylation sites with orthogonal methods.
This guide provides a comparative overview of orthogonal methods for confirming the phosphorylation sites of P34cdc2 (also known as CDK1), a key regulator of the cell cycle. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of various techniques supported by experimental data.
Comparative Analysis of Orthogonal Methods
The confirmation of protein phosphorylation is a critical step in cell signaling research. A multi-pronged approach using orthogonal methods is essential to ensure the accuracy and reliability of findings. Below is a summary of commonly employed techniques for validating P34cdc2 phosphorylation sites.
| Method | Principle | Strengths | Limitations | Throughput | Relative Cost |
| Mass Spectrometry (MS) | Identifies phosphopeptides and localizes phosphorylation sites based on mass-to-charge ratio.[1][2] | High sensitivity and specificity; can identify novel phosphorylation sites.[2] | Provides no information on phosphorylation stoichiometry; detection of low-occupancy sites can be challenging.[3] | High | High |
| Phospho-specific Antibodies | Utilizes antibodies that specifically recognize phosphorylated epitopes for detection by Western blot or ELISA.[4] | High specificity for the target phosphoprotein; relatively easy to perform. | Availability of highly specific antibodies can be limited; potential for cross-reactivity.[5] | Medium to High | Medium |
| Site-Directed Mutagenesis | Involves mutating the target phosphorylation site (e.g., Ser/Thr to Ala) to prevent phosphorylation and observe the functional consequence.[6] | Provides direct evidence of the functional role of a specific phosphorylation site.[6] | Can potentially alter protein structure and function in unintended ways. | Low | Low to Medium |
| In Vitro Kinase Assay | Measures the transfer of a phosphate group from ATP to a substrate by the kinase in a controlled environment.[7] | Allows for the direct assessment of kinase activity and substrate specificity.[7] | May not fully recapitulate the complex cellular environment and regulatory mechanisms. | Low to Medium | Medium |
Signaling Pathway of P34cdc2 Regulation
The activity of P34cdc2 is tightly regulated by a series of phosphorylation and dephosphorylation events that are crucial for cell cycle progression.[8][9] The kinase is activated by binding to cyclin B and phosphorylation at Threonine 161 (Thr161) by a CDK-activating kinase (CAK).[8][9][10] Conversely, phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by Wee1 and Myt1 kinases inhibits P34cdc2 activity.[10] The phosphatase Cdc25c removes these inhibitory phosphate groups, leading to the activation of the P34cdc2/cyclin B complex and entry into mitosis.[11]
Caption: Regulation of P34cdc2 activity through phosphorylation and dephosphorylation.
Experimental Workflow for Phosphorylation Site Confirmation
A robust workflow for confirming a P34cdc2 phosphorylation site involves a combination of the methods described above. The general process begins with the identification of a putative phosphorylation site, followed by validation using phospho-specific antibodies and functional characterization through site-directed mutagenesis and in vitro kinase assays.
Caption: Orthogonal workflow for confirming P34cdc2 phosphorylation sites.
Detailed Experimental Protocols
Immunoprecipitation (IP) followed by Mass Spectrometry (MS)
This protocol describes the enrichment of endogenous P34cdc2 from cell lysates for subsequent identification of phosphorylation sites by mass spectrometry.[12][13][14][15]
a. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-P34cdc2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
c. Sample Preparation for Mass Spectrometry:
-
Elute the protein from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and stain with Coomassie Blue.
-
Excise the band corresponding to P34cdc2.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides and desalt using a C18 ZipTip.
-
Analyze the peptides by LC-MS/MS.
Site-Directed Mutagenesis
This protocol outlines the steps to introduce a point mutation at a specific phosphorylation site in a P34cdc2 expression plasmid.[6][16][17][18][19]
a. Primer Design:
-
Design two complementary primers, each containing the desired mutation, that anneal to the same sequence on opposite strands of the plasmid.
-
The mutation should be in the middle of the primers with ~10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
b. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Phusion).
-
Use the P34cdc2 expression plasmid as the template and the designed mutagenic primers.
-
Perform PCR for 12-18 cycles.
c. Digestion of Parental DNA:
-
Digest the PCR product with DpnI restriction enzyme to remove the methylated parental DNA template.
-
Incubate at 37°C for 1-2 hours.
d. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate on selective media and incubate overnight at 37°C.
e. Verification:
-
Isolate plasmid DNA from several colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
In Vitro Kinase Assay
This protocol describes how to assess the ability of P34cdc2 to phosphorylate a substrate in vitro.[7][20][21][22][23]
a. Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the purified active P34cdc2/cyclin B complex, the substrate (e.g., Histone H1), and the kinase reaction buffer.
-
Initiate the reaction by adding ATP (containing γ-³²P-ATP for radioactive detection, or using a non-radioactive detection method).
b. Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
c. Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using γ-³²P-ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
For non-radioactive assays, transfer the proteins to a membrane and detect the phosphorylated substrate using a phospho-specific antibody.
References
- 1. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Role of phosphorylation in p34cdc2 activation: identification of an activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Mechanisms of p34cdc2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. protocols.io [protocols.io]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Site Directed Mutagenesis [kingsley.stanford.edu]
- 18. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 19. agilent.com [agilent.com]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. In vitro kinase assay [protocols.io]
A Comparative Guide to P34cdc2/Cdk1 Kinase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of P34cdc2 kinase, now more commonly known as Cyclin-Dependent Kinase 1 (Cdk1), with other key members of the CDK family. Understanding the nuances of CDK substrate recognition is critical for elucidating cell cycle regulation and for the development of targeted cancer therapeutics. This document summarizes key quantitative data, outlines experimental protocols for determining substrate specificity, and provides visual representations of key concepts.
Core Principles of CDK Substrate Recognition
The activity and substrate specificity of CDKs are primarily governed by two key factors: the catalytic CDK subunit and the associated regulatory cyclin subunit. While the CDK subunit contains the kinase active site that recognizes a core consensus sequence on the substrate, the cyclin subunit plays a crucial role in substrate recruitment and can significantly influence which proteins are phosphorylated.[1][2]
P34cdc2/Cdk1 is a master regulator of the M-phase of the cell cycle.[1] Its substrate specificity has been extensively studied to understand how it orchestrates the complex cellular events of mitosis.
Comparison of Substrate Consensus Motifs
The minimal consensus sequence for phosphorylation by P34cdc2/Cdk1 is a serine or threonine residue followed by a proline (S/T-P).[3][4] However, the efficiency of phosphorylation is often enhanced by the presence of a basic residue (Lysine or Arginine) at the +3 position.[5] The associated cyclin can further refine this specificity by recognizing docking motifs on the substrate, such as the "RXL" motif recognized by S-phase cyclins.[6][7]
| Kinase Complex | Minimal Consensus Motif | Optimal Consensus Motif | Notes |
| P34cdc2/Cdk1 | S/T-P | S/T-P-X-K/R | The proline at the +1 position is essential. A basic residue at +3 enhances substrate binding.[5] |
| Cdk2-Cyclin A/E | S/T-P | S/T-P-X-K/R | Shows similar but distinct specificity to Cdk1. The specific cyclin (A or E) can influence affinity for certain substrates.[8] |
| Cdk4/6-Cyclin D | S/T-P | K/R-X-X-S/T-P | Often prefers a basic residue at the -3 position. Key substrates include the Retinoblastoma (Rb) protein. |
Quantitative Analysis of Substrate Phosphorylation
Kinetic parameters, such as the Michaelis constant (Km), provide a quantitative measure of the affinity of a kinase for its substrate. A lower Km value indicates a higher affinity. The catalytic efficiency is often represented as kcat/Km.
| Kinase Complex | Substrate (Peptide/Protein) | Km (µM) | Relative Activity (kcat/Km) | Reference |
| P34cdc2 (human) | SV40 Large T Antigen Peptide | 74 | - | [9] |
| P34cdc2 (human) | p53 Peptide | 120 | - | [9] |
| Clb2-Cdk1 (yeast) | Histone H1 Peptide | ~10-20 fold lower than Clb5-Cdk1 | ~10-20 fold higher than Clb5-Cdk1 | [7][10] |
| Clb5-Cdk1 (yeast) | Histone H1 Peptide | - | - | [7][10] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. The relative differences are more informative.
Experimental Protocols for Determining Kinase Substrate Specificity
Several powerful techniques are employed to identify and characterize CDK substrates.
Quantitative In Vivo Phosphoproteomics using SILAC
This method identifies physiological kinase substrates by quantifying changes in protein phosphorylation in response to specific kinase inhibition within a cellular context.
Experimental Workflow:
-
Metabolic Labeling: Two populations of cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine). This is known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[11]
-
Cell Synchronization and Treatment: Cells are synchronized at a specific cell cycle stage (e.g., mitosis). One population (e.g., "heavy") is then treated with a specific Cdk1 inhibitor (e.g., RO-3306 or Flavopiridol), while the control population ("light") is treated with a vehicle (e.g., DMSO).[11][12]
-
Cell Lysis and Protein Digestion: The "light" and "heavy" cell populations are combined, lysed, and the proteins are digested into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture, typically using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies the peptide sequences and pinpoints the sites of phosphorylation.
-
Data Analysis: The relative abundance of "heavy" and "light" versions of each phosphopeptide is quantified. A significant decrease in the "heavy"-to-"light" ratio for a specific phosphopeptide indicates that its phosphorylation is dependent on the activity of the inhibited kinase.[12]
In Vitro Kinase Assays with Peptide Substrates
This classic approach measures the direct phosphorylation of a purified protein or a synthetic peptide by a purified kinase complex.
Experimental Workflow:
-
Purification of Kinase and Substrate: Recombinant CDK-cyclin complexes are expressed and purified. Synthetic peptides corresponding to putative phosphorylation sites are synthesized.[9]
-
Kinase Reaction: The purified kinase is incubated with the peptide substrate in a reaction buffer containing ATP, magnesium ions, and radiolabeled [γ-32P]ATP.
-
Reaction Quenching and Separation: The reaction is stopped, and the radiolabeled peptide is separated from the unincorporated [γ-32P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide, followed by washing.
-
Quantification: The amount of radioactivity incorporated into the peptide is measured using a scintillation counter or phosphorimager. This is proportional to the kinase activity.
-
Kinetic Analysis: By varying the substrate concentration, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten kinetics.[9]
Visualizing Specificity and Workflows
References
- 1. p34cdc2: the S and M kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A- and B-type cyclins differentially modulate substrate specificity of cyclin-cdk complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis of Cdk1 substrate phosphorylation sites provides insights into evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin specificity in the phosphorylation of cyclin-dependent kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcb.berkeley.edu [mcb.berkeley.edu]
- 8. A predictive scale for evaluating cyclin-dependent kinase substrates. A comparison of p34cdc2 and p33cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of synthetic peptide substrates for p34cdc2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamics of Cdk1 Substrate Specificity during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of p34cdc2/CDK1 Kinase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the in vivo validation of substrates for the p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1). Understanding the intricate network of proteins phosphorylated by CDK1 is paramount for dissecting cell cycle regulation and developing targeted cancer therapeutics. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to aid in the design and interpretation of experiments in this field.
Quantitative Analysis of CDK1 Substrate Phosphorylation
Recent advances in quantitative phosphoproteomics have enabled the large-scale identification and quantification of CDK1 substrates in vivo. These studies typically involve the use of specific CDK1 inhibitors, such as Flavopiridol or RO-3306, coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and mass spectrometry. The data presented below is a curated summary from such studies, highlighting the significant reduction in phosphorylation of known and novel CDK1 substrates upon inhibitor treatment.[1][2]
| Substrate Protein | Phosphorylation Site(s) | Fold Reduction upon CDK1 Inhibition (Flavopiridol) | Fold Reduction upon CDK1 Inhibition (RO-3306) | Cellular Process |
| Lamin A/C | Ser22 | >10 | >10 | Nuclear envelope breakdown |
| Vimentin | Ser56, Ser83 | >8 | >8 | Intermediate filament reorganization |
| Nucleolin | Thr641, Ser679 | >5 | >5 | Ribosome biogenesis, Chromatin remodeling |
| Condensin complex subunit 2 (CAP-G) | Multiple sites | >4 | >4 | Chromosome condensation |
| Anillin | Ser127, Ser140 | >3 | >3 | Cytokinesis |
| Ect2 | Thr328, Thr412 | >3 | >3 | Cytokinesis |
| Survivin (BIRC5) | Thr34 | >2.5 | >2.5 | Chromosome segregation, Apoptosis |
| Sld3 | Multiple sites | >2.5 | >2.5 | DNA replication initiation |
| Orc2 | Multiple sites | >2.5 | >2.5 | DNA replication initiation |
Note: The fold reduction values are representative and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols for Substrate Validation
The in vivo validation of p34cdc2/CDK1 substrates requires a multi-faceted approach, combining global screening methods with targeted validation experiments.
Quantitative Phosphoproteomics using SILAC and CDK1 Inhibitors
This method allows for the unbiased, global identification and quantification of inhibitor-sensitive phosphorylation events.
a. Cell Culture and SILAC Labeling:
-
Culture two populations of cells (e.g., HeLa) in parallel.
-
One population is grown in "light" medium containing normal arginine and lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6) and lysine (e.g., 13C6, 15N2) for at least five cell divisions to ensure complete incorporation.
b. Cell Synchronization and Inhibitor Treatment:
-
Synchronize both cell populations in mitosis using a microtubule-stabilizing agent (e.g., Taxol).
-
Treat the "heavy" labeled cells with a specific CDK1 inhibitor (e.g., 5 µM RO-3306) and a proteasome inhibitor (e.g., MG132) to prevent mitotic exit.
-
Treat the "light" labeled cells with the proteasome inhibitor and a vehicle control (e.g., DMSO).
c. Protein Extraction and Digestion:
-
Harvest and combine equal amounts of protein from the "light" and "heavy" cell populations.
-
Perform in-solution or in-gel digestion of the combined protein lysate using trypsin.
d. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
e. Mass Spectrometry and Data Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of "light" and "heavy" phosphopeptides. A significant decrease in the heavy-to-light ratio for a specific phosphopeptide indicates that its phosphorylation is dependent on CDK1 activity.
In Vitro Kinase Assay for Direct Substrate Validation
This assay confirms that a candidate protein is a direct substrate of CDK1.
a. Recombinant Protein Expression and Purification:
-
Express and purify the candidate substrate protein, typically as a fusion protein (e.g., GST-tagged) in E. coli.
-
Purify active CDK1/Cyclin B complexes from a suitable expression system (e.g., insect cells).
b. Kinase Reaction:
-
Incubate the purified substrate protein with active CDK1/Cyclin B in a kinase buffer containing [γ-32P]ATP and cold ATP.
-
The reaction mixture typically includes:
-
25 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
1 mM DTT
-
50 µM ATP
-
1-10 µCi [γ-32P]ATP
-
c. Analysis of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
Immunoprecipitation and Western Blotting
This method assesses the in vivo phosphorylation of a specific substrate.
a. Cell Lysis and Immunoprecipitation:
-
Lyse cells under conditions that preserve phosphorylation (i.e., in the presence of phosphatase inhibitors).
-
Incubate the cell lysate with an antibody specific to the candidate substrate protein.
-
Precipitate the antibody-protein complex using protein A/G-agarose beads.
b. Western Blotting:
-
Elute the immunoprecipitated protein from the beads and separate it by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the CDK1-phosphorylated site on the substrate.
-
Alternatively, changes in the electrophoretic mobility of the substrate upon phosphorylation can be observed.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key CDK1 signaling pathways and experimental workflows.
Caption: CDK1 activation pathway at the G2/M transition.
Caption: Workflow for quantitative phosphoproteomics.
Comparison of Validation Alternatives
| Method | Advantages | Disadvantages | Best For |
| Quantitative Phosphoproteomics | - Unbiased, global discovery of substrates.- Provides in vivo context and quantitative data.- High-throughput. | - Does not distinguish between direct and indirect effects of inhibition.- Can be technically complex and expensive.- May miss low-abundance substrates. | Identifying a broad range of candidate substrates and obtaining quantitative phosphorylation data. |
| In Vitro Kinase Assay | - Confirms direct phosphorylation by CDK1.- Relatively simple and inexpensive.- Allows for kinetic analysis. | - Lacks in vivo context (e.g., localization, interacting partners).- Potential for false positives due to non-physiological conditions. | Validating direct interaction between CDK1 and a specific candidate substrate. |
| Immunoprecipitation & Western Blotting | - Confirms in vivo phosphorylation of a specific substrate.- Can be used to study phosphorylation dynamics during the cell cycle. | - Requires a high-quality phospho-specific antibody, which may not be available.- Low-throughput. | Confirming the in vivo phosphorylation status of a known or high-confidence candidate substrate. |
| Chemical Genetics (Analog-Sensitive Kinase) | - Identifies direct substrates in a cellular context.- High specificity. | - Requires generation of a mutant kinase and specific ATP analogs.- Can be technically challenging to implement. | Rigorous identification of direct substrates in complex biological samples. |
References
Comparative analysis of P34cdc2 activity in different species
A a comprehensive analysis of P34cdc2/CDK1 activity across different species, this guide provides researchers, scientists, and drug development professionals with comparative data on its regulation, experimental protocols for its study, and visualizations of key pathways. P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key regulator of the cell cycle in eukaryotes. Its activity is tightly controlled by association with cyclins and through a series of phosphorylation and dephosphorylation events.
Comparative Analysis of P34cdc2/CDK1 Regulation
The regulation of P34cdc2/CDK1 activity is highly conserved across species, primarily through phosphorylation at key amino acid residues. This regulation ensures the proper timing of entry into mitosis. The primary regulatory sites are Threonine 14 (Thr14), Tyrosine 15 (Tyr15), and Threonine 161 (Thr161) in humans and other vertebrates.
Data Presentation: Regulation of P34cdc2/CDK1 Activity by Phosphorylation
| Species | Inhibitory Phosphorylation Sites | Activating Phosphorylation Site | Key Regulatory Kinases (Inhibitory) | Key Regulatory Phosphatases (Activating) | Key Regulatory Kinases (Activating) |
| Human | Thr14, Tyr15[1] | Thr161[1] | WEE1, MYT1[1][2] | CDC25A, CDC25B, CDC25C[1][3] | CDK7 (CAK)[1] |
| Xenopus (Frog) | Thr14, Tyr15 | Thr161 | Wee1, Myt1[4][5] | Cdc25[6] | CAK |
| Chicken | Thr14, Tyr15 | Thr161 | Not specified | Not specified | Not specified |
| S. pombe (Fission Yeast) | Tyr15 | Not specified | Wee1, Mik1[7] | Cdc25[6] | Csk1 |
| S. cerevisiae (Budding Yeast) | Tyr19 | Thr169 | Swe1 | Mih1 | Cak1 |
Qualitative Comparison of Kinase Activity with Different Cyclins
The kinase activity of P34cdc2/CDK1 is significantly influenced by its associated cyclin subunit. Different cyclins direct the kinase to specific substrates and modulate its intrinsic activity.
| Cyclin Type | Relative Kinase Activity | Primary Cell Cycle Phase | Notes |
| G1/S Cyclins (e.g., Cyclin E) | Lower affinity (higher Km) and lower catalytic activity (lower kcat)[8] | G1 to S transition | Drives initiation of DNA replication. |
| S-phase Cyclins (e.g., Cyclin A) | Intermediate affinity and catalytic activity | S and G2 phases | Important for DNA replication and progression to mitosis. |
| M-phase Cyclins (e.g., Cyclin B) | Higher affinity (lower Km) and higher catalytic activity (higher kcat)[8] | G2 to M transition | Triggers entry into mitosis. |
Experimental Protocols
1. Immunoprecipitation Kinase Assay for P34cdc2/CDK1 Activity
This protocol describes the measurement of P34cdc2/CDK1 kinase activity from cell lysates.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitors)
-
Anti-CDK1 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Histone H1 (substrate)
-
[γ-³²P]ATP or non-radioactive ATP and phospho-specific antibodies
-
SDS-PAGE and autoradiography or western blotting equipment
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
Incubate a fixed amount of protein lysate with anti-CDK1 antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-antigen complexes.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing Histone H1 and ATP (radioactive or non-radioactive).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to an X-ray film for autoradiography. If using non-radioactive ATP, perform a western blot using an antibody specific for phosphorylated Histone H1.
2. In Vitro Phosphorylation Assay Using Recombinant P34cdc2/CDK1
This protocol outlines the phosphorylation of a purified substrate by commercially available, active P34cdc2/CDK1-Cyclin B complex.
Materials:
-
Purified recombinant active P34cdc2/CDK1-Cyclin B
-
Purified substrate protein
-
Kinase buffer (as above)
-
ATP
-
SDS-PAGE equipment
-
Method for detecting phosphorylation (e.g., Phos-tag™ gels, mass spectrometry, or phospho-specific antibodies)
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube:
-
Kinase buffer
-
Purified substrate protein
-
Purified active P34cdc2/CDK1-Cyclin B
-
ATP
-
-
Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by SDS-PAGE. An upward shift in the protein band can indicate phosphorylation.
-
Confirm phosphorylation using more specific methods like Phos-tag™ SDS-PAGE, where phosphorylated proteins show a more significant mobility shift, or by mass spectrometry to identify the exact phosphorylation sites.
Mandatory Visualizations
Caption: Regulation of P34cdc2/CDK1 activity at the G2/M transition.
References
- 1. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wee1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cdc25 - Wikipedia [en.wikipedia.org]
- 7. Roles of the Mitotic Inhibitors Wee1 and Mik1 in the G2 DNA Damage and Replication Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of CDK1 Paralog Specializations in a Lineage With Fast Developing Planktonic Embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to P34cdc2 Kinase Assays: A Comparative Analysis of Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the accurate measurement of P34cdc2 (CDK1) kinase activity is paramount for advancing our understanding of the cell cycle and developing novel therapeutics. This guide provides a comprehensive comparison of commonly employed P34cdc2 kinase assays, with a focus on their reproducibility and robustness. We delve into the experimental data available, present detailed protocols for key methodologies, and visualize the intricate signaling pathway of this pivotal kinase.
At a Glance: Comparing P34cdc2 Kinase Assay Performance
The selection of an appropriate kinase assay is a critical decision that influences the reliability and validity of experimental outcomes. While direct comparative studies for P34cdc2 assays are not abundant in publicly available literature, we can extrapolate from the known performance of different kinase assay technologies. The following table summarizes the key characteristics of major assay formats.
| Assay Type | Principle | Typical Substrate for P34cdc2 | Advantages | Disadvantages | Estimated Reproducibility (CV%) | Estimated Robustness (Z'-Factor) |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate. | Histone H1, synthetic peptides | Considered the "gold standard" for direct and sensitive measurement of kinase activity. High signal-to-noise ratio.[1][2] | Requires handling of radioactive materials and specialized equipment. Lower throughput. | < 10% | > 0.7 |
| Fluorescence-Based Assay | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation. | Fluorescently labeled synthetic peptides | High-throughput compatible, non-radioactive. | Susceptible to interference from fluorescent compounds. May require specific peptide substrates. | < 15% | 0.5 - 0.9 |
| Luminescence-Based Assay | Measures light output from a luciferase-based reaction that quantifies the amount of ATP remaining or ADP produced after the kinase reaction. | Histone H1, synthetic peptides | High sensitivity and wide dynamic range. High-throughput compatible. | Indirect measurement of kinase activity. Can be affected by compounds that interfere with luciferase. | < 15% | > 0.7 |
| ELISA-Based Assay | Uses an antibody to detect the phosphorylated substrate in a plate-based format. | Histone H1, synthetic peptides | High specificity due to antibody-based detection. Non-radioactive. | Multiple wash steps can increase variability. Lower throughput than homogeneous assays. | < 20% | 0.5 - 0.8 |
| Immunoprecipitation (IP) Kinase Assay | P34cdc2 is first immunoprecipitated from a cell lysate, and its activity is then measured using one of the above detection methods. | Histone H1 | Measures the activity of endogenous P34cdc2 in a more physiological context. | Can be complex and variable due to the immunoprecipitation step. | Variable | Not typically used for HTS |
Note: The Coefficient of Variation (CV%) and Z'-Factor values are estimates based on the general performance of these assay technologies in high-throughput screening contexts. A Z'-factor between 0.5 and 1.0 is considered an excellent assay for screening purposes.[3][4]
The P34cdc2 Signaling Pathway: A Visual Overview
P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a master regulator of the G2/M transition in the cell cycle. Its activity is tightly controlled by a complex interplay of protein-protein interactions and post-translational modifications, primarily phosphorylation. The pathway features critical feedback loops that ensure a switch-like, irreversible entry into mitosis.
Caption: The P34cdc2 (CDK1) signaling pathway illustrating its activation and regulation.
Experimental Workflows: A Step-by-Step Visualization
To ensure the reproducibility of P34cdc2 kinase assays, it is crucial to follow a standardized workflow. Below are graphical representations of two common experimental approaches.
Caption: Workflow for a radiometric P34cdc2 kinase assay.
Caption: Workflow for an immunoprecipitation-based P34cdc2 kinase assay.
Detailed Experimental Protocols
To facilitate the implementation of these assays in your laboratory, we provide detailed protocols for the radiometric and immunoprecipitation-based P34cdc2 kinase assays.
Radiometric P34cdc2 Kinase Assay using Histone H1
This protocol is adapted from standard procedures for measuring CDK activity.
Materials:
-
Purified active P34cdc2/Cyclin B complex
-
Histone H1 (as substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (10 μCi/μl)
-
Unlabeled ATP (10 mM stock)
-
Phosphocellulose paper (P81)
-
75 mM Phosphoric acid
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, in a microcentrifuge tube, prepare a 25 μl reaction mix containing:
-
5 μl of 4x Kinase Assay Buffer
-
1 μl of Histone H1 (1 mg/ml stock)
-
x μl of purified P34cdc2/Cyclin B (amount to be determined empirically)
-
ddH₂O to a final volume of 20 μl.
-
-
Prepare the ATP Mix: Prepare a 5x ATP mix containing both unlabeled ATP and [γ-³²P]ATP. The final concentration of ATP in the reaction should be close to the Km of P34cdc2 for ATP, if known, or can be optimized (e.g., 100 μM).
-
Initiate the Kinase Reaction: Add 5 μl of the ATP mix to each reaction tube.
-
Incubation: Incubate the reactions at 30°C for 20-30 minutes.
-
Stop the Reaction: Stop the reaction by adding 10 μl of 75 mM phosphoric acid.
-
Spotting: Spot 20 μl of each reaction onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Immunoprecipitation (IP)-Kinase Assay for Endogenous P34cdc2
This protocol allows for the measurement of P34cdc2 activity from cell extracts.
Materials:
-
Cell culture plates with treated or untreated cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 10% glycerol, 0.1% Tween 20, supplemented with protease and phosphatase inhibitors)
-
Anti-P34cdc2 (CDK1) antibody
-
Protein A/G agarose beads
-
Wash Buffer (e.g., Lysis Buffer without inhibitors)
-
Kinase Assay Buffer (as described in the radiometric assay)
-
Histone H1
-
[γ-³²P]ATP and unlabeled ATP
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-P34cdc2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them three times with Wash Buffer and then twice with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 50 μl of Kinase Assay Buffer containing Histone H1 and the ATP mix (as described in the radiometric assay).
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated Histone H1.
-
Conclusion
The choice of a P34cdc2 kinase assay depends on the specific research question, required throughput, and available resources. Radiometric assays, while being the gold standard for accuracy, are being increasingly replaced by high-throughput fluorescence and luminescence-based methods in drug discovery settings. For studying the regulation of endogenous P34cdc2, immunoprecipitation-based assays are invaluable. By understanding the principles, advantages, and limitations of each method, and by following robust and reproducible protocols, researchers can generate high-quality data to advance our knowledge of P34cdc2-mediated cellular processes.
References
Safety Operating Guide
Personal protective equipment for handling P34cdc2 Kinase Fragment
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of P34cdc2 Kinase Fragment. The following procedures are based on established best practices for handling purified protein reagents in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Summary
While purified this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to ensure personnel safety and product integrity. The primary risks are associated with potential mild irritation upon contact and the generation of aerosols during handling.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields.[1] | Protects eyes from accidental splashes. |
| Hand Protection | Nitrile gloves.[1][2] | Prevents skin contact and contamination of the product. |
| Body Protection | Laboratory coat.[2][3] | Protects skin and personal clothing from spills. |
| General Attire | Full-length pants and closed-toe shoes.[1][3] | Standard laboratory practice to protect against spills and physical hazards. |
II. Operational Plan: Step-by-Step Handling Protocol
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the vial for any damage or leakage.
-
Storage: Unless otherwise specified on the product data sheet, store the this compound at -20°C or colder in a designated laboratory freezer to maintain its catalytic activity.[4]
B. Preparation and Handling:
-
Thawing: Thaw the enzyme on ice. Avoid repeated freeze-thaw cycles.
-
Work Area: Conduct all handling procedures in a clean, designated area, such as a laminar flow hood or a dedicated bench space, to minimize contamination.
-
Pipetting: Use filtered pipette tips to prevent cross-contamination. When pipetting, do so slowly to avoid creating aerosols.[5]
-
Mixing: Gently mix the enzyme solution by flicking the tube or by slow pipetting. Do not vortex, as this can denature the protein.
-
Aliquotting: If the product will be used multiple times, create single-use aliquots to minimize freeze-thaw cycles.
C. Experimental Use:
-
Add Last: Add the this compound to the reaction mixture as the final component to ensure optimal activity.[6]
-
Maintain Temperature: Keep the enzyme and reaction components on ice throughout the experimental setup.
III. Disposal Plan
As this compound is a non-hazardous biological material, the following disposal procedures should be followed:
A. Liquid Waste:
-
Decontamination: Before disposal, decontaminate liquid waste containing the kinase fragment by adding a suitable disinfectant, such as a 10% bleach solution, and allowing it to sit for at least 20 minutes.
-
Sewer Disposal: After decontamination, pour the liquid waste down the sanitary sewer with copious amounts of running water.[7]
B. Solid Waste:
-
Collection: Dispose of contaminated solid waste (e.g., pipette tips, microfuge tubes) in a designated biohazard bag.[8]
-
Decontamination: Autoclave the biohazard bag containing the solid waste to ensure decontamination.[7]
-
Final Disposal: After autoclaving, the waste can be disposed of in the regular laboratory trash.
IV. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. k2sci.com [k2sci.com]
- 5. ethz.ch [ethz.ch]
- 6. youtube.com [youtube.com]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
